molecular formula C7H4ClNS2 B1587981 6-Chlorobenzo[d]thiazole-2-thiol CAS No. 51618-29-2

6-Chlorobenzo[d]thiazole-2-thiol

Número de catálogo: B1587981
Número CAS: 51618-29-2
Peso molecular: 201.7 g/mol
Clave InChI: CLHLOHAQAADLRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chlorobenzo[d]thiazole-2-thiol (CAS 51618-29-2) is a benzothiazole derivative of high interest in medicinal chemistry and anticancer research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Scientific studies have demonstrated that structurally similar pyridinyl-2-amine linked benzothiazole-2-thiol derivatives exhibit potent and broad-spectrum inhibitory activities against a panel of human cancer cell lines, including SKRB-3, SW620, A549, and HepG2 . The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties . Researchers utilize this compound to create novel derivatives, exploring mechanisms such as the induction of apoptosis in cancer cells . Basic physicochemical properties include a molecular formula of C 7 H 4 ClNS 2 and a molecular weight of 201.70 g/mol . The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-chloro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHLOHAQAADLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199561
Record name 6-Chlorobenzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51618-29-2
Record name 6-Chloro-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51618-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorobenzothiazole-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051618292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51618-29-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chlorobenzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorobenzothiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLOROBENZOTHIAZOLE-2-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX5R4MS85K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-mercaptobenzothiazole (CMBT) is a heterocyclic organic compound featuring a benzothiazole core structure. This scaffold is of significant interest in medicinal chemistry and materials science due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of the fundamental physicochemical properties of CMBT is crucial for its application in drug design, synthesis, and the development of novel materials. This technical guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination and a generalized workflow for its synthesis and characterization.

Physicochemical Data Summary

The core physicochemical properties of 6-Chloro-2-mercaptobenzothiazole are summarized in the table below for easy reference and comparison. These values are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueReference(s)
CAS Number 51618-29-2[1][2]
Molecular Formula C₇H₄ClNS₂[1][2]
Molecular Weight 201.70 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 244-245 °C[2]
Boiling Point 341.8 ± 44.0 °C (Predicted)[2]
Density 1.60 ± 0.1 g/cm³ (Predicted)[2]
pKa 9.07 ± 0.20 (Predicted)[2]
LogP (Octanol/Water) 3.23840[1]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following section details the methodologies for measuring the key parameters of 6-Chloro-2-mercaptobenzothiazole.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[3][4]

  • Procedure:

    • A small, finely powdered sample of 6-Chloro-2-mercaptobenzothiazole is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4]

    • The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[3]

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[3]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[4]

    • For a pure compound, this range should be narrow (0.5-1.0 °C).[3] A broad melting range suggests the presence of impurities.[3]

Solubility Determination

Solubility data is essential for formulation, reaction condition selection, and understanding bioavailability.

  • Apparatus: Analytical balance, vials, constant temperature shaker/bath, analytical centrifuge, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure (Shake-Flask Method):

    • An excess amount of solid 6-Chloro-2-mercaptobenzothiazole is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[5]

    • The mixture is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

    • After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

    • The concentration of the compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.[6]

pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and standardized acidic or basic titrant.

  • Procedure (Potentiometric Titration):

    • A precise amount of 6-Chloro-2-mercaptobenzothiazole is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).[7]

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.[8]

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[8][9]

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize.[8]

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9] This corresponds to the inflection point on the titration curve.[7][10]

Spectroscopic Analysis

Spectroscopic data provides structural confirmation of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation (KBr Pellet Method): 1-2 mg of the compound is finely ground with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.[1]

    • Sample Preparation (Thin Solid Film): A small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation (¹H and ¹³C NMR): For ¹H NMR, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] For ¹³C NMR, a more concentrated solution (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.[12][14] The solution is filtered into a 5 mm NMR tube to remove any particulate matter.[13][15] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[12]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).[6] The concentration is adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0). The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).[16][17]

Synthesis and Characterization Workflow

The general process for producing and verifying the identity and purity of 6-Chloro-2-mercaptobenzothiazole in a research setting follows a logical workflow from synthesis to final characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Structural Characterization & Purity Analysis Reactants Reactants (e.g., 4-chloro-2-aminothiophenol, Carbon Disulfide) Reaction Cyclization Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Work-up (Extraction/Washing) Crude->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Pure Isolated Pure Product Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS FTIR FTIR Spectroscopy Pure->FTIR MP Melting Point Analysis Pure->MP Final Characterized Compound: 6-Chloro-2-mercaptobenzothiazole NMR->Final MS->Final FTIR->Final MP->Final

Caption: General experimental workflow for the synthesis and characterization of 6-Chloro-2-mercaptobenzothiazole.

Biological Activity and Potential Mechanisms of Action

While a specific signaling pathway for 6-Chloro-2-mercaptobenzothiazole is not extensively detailed in the literature, the broader class of benzothiazole derivatives is known to exhibit significant biological activities through various mechanisms. These compounds are recognized as potent inhibitors of several enzymes, including monoamine oxidase, carbonic anhydrase, and various kinases.[18] For instance, 2-mercaptobenzothiazole has been shown to be a powerful inhibitor of polyphenoloxidase.[19]

In the context of cancer research, benzothiazole derivatives have been investigated for their ability to induce apoptosis, inhibit topoisomerase, and act as tyrosine kinase inhibitors.[20][21][22] These mechanisms suggest that these compounds can interfere with critical cellular processes involved in cancer cell proliferation and survival. The presence of the chloro-substituent on the benzothiazole ring of CMBT can significantly influence its electronic properties and lipophilicity, potentially enhancing its interaction with biological targets and its overall pharmacological profile. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 6-Chloro-2-mercaptobenzothiazole.

References

An In-depth Technical Guide to 6-Chlorobenzothiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chlorobenzothiazole-2-thiol, a key heterocyclic compound. The document details its fundamental molecular and physicochemical properties, outlines a representative synthetic protocol, and discusses its significant role as a precursor in the development of pharmacologically active agents.

Core Molecular and Physicochemical Properties

6-Chlorobenzothiazole-2-thiol, also known by its IUPAC name 6-chloro-1,3-benzothiazole-2(3H)-thione, is a solid, achiral organic compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a chlorine substituent on the benzene ring and a thiol group on the thiazole ring. This structure serves as a vital scaffold for the synthesis of a wide array of derivatives with significant biological activities.

Below is a summary of its key quantitative data:

PropertyValue
Molecular Formula C₇H₄ClNS₂[1]
Molecular Weight 201.7 g/mol [1]
CAS Number 51618-29-2
Appearance Beige solid
Melting Point 244-245 °C
Boiling Point 341.8 ± 44.0 °C (Predicted)
Density 1.60 ± 0.1 g/cm³ (Predicted)
InChI Key CLHLOHAQAADLRA-UHFFFAOYSA-N[1]

Synthesis and Derivatization

While specific, detailed protocols for the synthesis of 6-Chlorobenzothiazole-2-thiol are not extensively published, a general and widely recognized method involves the reaction of the corresponding aniline with carbon disulfide. The primary utility of 6-Chlorobenzothiazole-2-thiol in research and drug development is as a starting material for the synthesis of more complex derivatives.

Experimental Protocol: Synthesis of 2-Alkylthio-6-chlorobenzothiazole Derivatives

This protocol describes a typical nucleophilic substitution reaction where 6-Chlorobenzothiazole-2-thiol is used as the nucleophile to generate S-substituted derivatives. Such derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[2]

Materials:

  • 6-Chlorobenzothiazole-2-thiol

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dioxane/water mixture

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Thiolate Salt:

    • Dissolve 6-Chlorobenzothiazole-2-thiol in DMF.

    • Add an equimolar amount of a suitable base, such as potassium carbonate, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate salt.

    • Stir the mixture at room temperature until the deprotonation is complete.

  • Nucleophilic Substitution:

    • To the solution containing the thiolate salt, add the desired alkyl halide (e.g., benzyl bromide) dropwise.

    • The reaction mixture is then typically heated and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is cooled to room temperature and poured into water.

    • The aqueous solution is then extracted with an organic solvent, such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-alkylthio-6-chlorobenzothiazole derivative.

The following diagram illustrates the general workflow for the synthesis of these derivatives.

G cluster_synthesis Synthesis of 2-Alkylthio-6-chlorobenzothiazole Derivatives start Start with 6-Chlorobenzothiazole-2-thiol deprotonation Deprotonation with Base (e.g., K₂CO₃ in DMF) start->deprotonation thiolate Formation of Thiolate Anion deprotonation->thiolate substitution Nucleophilic Substitution with Alkyl Halide (R-X) thiolate->substitution purification Work-up and Purification substitution->purification product Final Product: 2-Alkylthio-6-chlorobenzothiazole purification->product

A generalized workflow for the synthesis of 2-alkylthio derivatives.

Role in Drug Development and Biological Activities

6-Chlorobenzothiazole-2-thiol itself is not widely reported to have strong biological activity. Instead, its significance lies in its role as a versatile scaffold. By modifying the thiol group and the benzothiazole ring, researchers have developed a multitude of derivatives with potent pharmacological properties.

The structural modifications of the 6-Chlorobenzothiazole-2-thiol core have led to the discovery of compounds with a broad spectrum of activities, including:

  • Anticancer Agents: Many derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Some have been shown to induce apoptosis in cancer cells.[3]

  • Antimicrobial and Antifungal Agents: The benzothiazole moiety is a common feature in many antimicrobial and antifungal compounds. Derivatives of 6-Chlorobenzothiazole-2-thiol have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4]

  • Enzyme Inhibitors: Certain derivatives have been identified as potent inhibitors of enzymes such as carbonic anhydrase and c-Jun N-terminal kinases.[2]

The diagram below illustrates the central role of 6-Chlorobenzothiazole-2-thiol in the development of these biologically active compounds.

G cluster_applications Applications of 6-Chlorobenzothiazole-2-thiol Derivatives cluster_derivatives Chemical Derivatization cluster_activities Biological Activities core 6-Chlorobenzothiazole-2-thiol (Core Scaffold) derivatives Synthesis of Novel Derivatives (e.g., S-alkylation, acylation) core->derivatives anticancer Anticancer Activity derivatives->anticancer antimicrobial Antimicrobial & Antifungal Activity derivatives->antimicrobial enzyme Enzyme Inhibition derivatives->enzyme

The role of 6-Chlorobenzothiazole-2-thiol in developing active compounds.

References

Tautomerism of 6-Chlorobenzo[d]thiazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric properties of 6-Chlorobenzo[d]thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The document details the equilibrium between its thione and thiol forms, supported by theoretical and analogous experimental data. Detailed protocols for the experimental determination of this tautomerism using modern analytical techniques are provided. Furthermore, the biological significance of this class of compounds is highlighted through an examination of their role as carbonic anhydrase inhibitors, with a corresponding signaling pathway diagram.

Introduction

This compound is a substituted benzothiazole derivative that exhibits prototropic tautomerism, existing in a dynamic equilibrium between a thione and a thiol form. The position of this equilibrium is crucial as the two tautomers possess distinct physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capabilities, which in turn dictate their biological activity and pharmacokinetic profiles. Understanding and quantifying this tautomeric relationship is paramount for its application in drug design and development. While specific experimental data for the 6-chloro derivative is limited, extensive studies on the parent compound, benzothiazole-2-thiol, and related derivatives provide a strong framework for predicting its behavior.

Thione-Thiol Tautomerism

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen and sulfur atoms of the thiazole ring. The two tautomeric forms are the thione (amide) form and the thiol (enol) form.

Tautomerism cluster_0 Thione Form (Dominant) cluster_1 Thiol Form Thione Thiol Thione->Thiol Proton Transfer

Figure 1: Tautomeric equilibrium of this compound.

Theoretical and experimental studies on analogous compounds consistently indicate that the thione form is the predominant tautomer in both solid and solution phases.[1][2] The stability of the thione form is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as favorable resonance stabilization.

Quantitative Data

Table 1: Physicochemical Data for Benzothiazole-2-thiol (Parent Compound)

ParameterValueReference
Predicted pKa9.80 ± 0.20[N/A]

Table 2: Theoretical Thermodynamic Data for Tautomerism of Benzothiazole Derivatives

Tautomeric SystemMethodΔG (kcal/mol) (Thione - Thiol)Predominant FormReference
Benzothiazole-2-thiolDFT/B3LYP/6-311G(d) (gas phase)-12.1Thione[1]
Benzothiazole-2-thiolDFT/B3LYP/6-311G(d) (aqueous)-11.5Thione[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution. The two tautomers will have distinct chemical shifts for the protons and carbons near the site of tautomerization.

Protocol:

  • Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 10 mg/mL) in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to assess solvent effects on the equilibrium.

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • Identify the distinct signals for the N-H proton of the thione tautomer and the S-H proton of the thiol tautomer. The N-H proton typically appears as a broad singlet at a higher chemical shift.

    • Integrate the signals corresponding to each tautomer. The ratio of the integrals will provide the molar ratio of the two forms.

  • 13C NMR Acquisition:

    • Acquire a 13C NMR spectrum.

    • The C=S carbon of the thione form will have a characteristic chemical shift in the range of 180-200 ppm, while the C-S carbon of the thiol form will appear at a lower chemical shift.

  • Data Analysis:

    • Calculate the equilibrium constant (Keq = [Thiol]/[Thione]) from the integral ratios in the 1H NMR spectrum.

    • The Gibbs free energy difference (ΔG) can be calculated using the equation: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

NMR_Workflow cluster_0 NMR Analysis Workflow A Sample Preparation (Solutions in deuterated solvents) B 1H and 13C NMR Spectra Acquisition A->B C Signal Identification and Integration (N-H vs S-H, C=S vs C-S) B->C D Calculation of Tautomer Ratio C->D E Determination of Keq and ΔG D->E

Figure 2: Workflow for NMR-based tautomer analysis.
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study tautomeric equilibria if the two tautomers have distinct absorption maxima. The thione and thiol forms are expected to have different chromophores (C=S vs. C=N) leading to different electronic transitions.

Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound of varying known concentrations in a suitable solvent (e.g., ethanol, acetonitrile).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a range of wavelengths (e.g., 200-400 nm).

    • Identify the absorption maxima (λmax) for the thione and thiol tautomers. The thione form typically absorbs at a longer wavelength.

  • Data Analysis:

    • Using the Beer-Lambert law (A = εbc), and assuming the molar absorptivities (ε) of the pure tautomers are known or can be estimated from model compounds, the concentration of each tautomer in the mixture can be determined.

    • The equilibrium constant (Keq) can then be calculated from the concentrations of the two tautomers at equilibrium.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and selective technique for separating and quantifying tautomers. The different polarities of the thione and thiol forms allow for their separation by reverse-phase HPLC.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to determine the optimal ionization for the tautomers.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, using the molecular ion [M+H]+ or [M-H]-.

  • Quantification:

    • Prepare calibration curves for each tautomer using pure standards if available. If pure standards are not available, the relative peak areas can be used to determine the tautomer ratio, assuming similar ionization efficiencies.

    • The tautomer ratio is calculated from the peak areas of the separated thione and thiol forms.

Biological Significance: Carbonic Anhydrase Inhibition

Derivatives of this compound have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. [N/A] In particular, certain isoforms like CA IX are overexpressed in many cancers and are associated with tumor progression and resistance to therapy.

The inhibitory action of sulfonamide derivatives of benzothiazoles is attributed to the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule that is essential for the catalytic hydration of carbon dioxide to bicarbonate.

CA_Inhibition cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by 6-Chlorobenzothiazole Derivative CO2 CO2 CA_Active_Site CA Active Site (with Zn2+) CO2->CA_Active_Site H2O H2O H2O->CA_Active_Site Bicarbonate HCO3- + H+ CA_Active_Site->Bicarbonate Inhibited_Complex Inhibited CA-Inhibitor Complex CA_Active_Site->Inhibited_Complex Inhibitor 6-Chlorobenzothiazole -Sulfonamide Derivative Inhibitor->CA_Active_Site Binds to Zn2+ Inhibited_Complex->Bicarbonate Blocks Catalysis

Figure 3: Mechanism of carbonic anhydrase inhibition.

The ability of the benzothiazole scaffold to be readily functionalized allows for the design of selective inhibitors targeting specific CA isoforms. The tautomeric state of the 2-substituent can influence the binding affinity and selectivity of these inhibitors.

Conclusion

The thione-thiol tautomerism of this compound is a critical aspect of its chemical and biological profile. While the thione form is predicted to be the dominant species, the presence of the thiol tautomer, even in small amounts, can have significant implications for its reactivity and interactions with biological targets. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of this tautomeric equilibrium. A deeper understanding of the tautomerism of this and related compounds will undoubtedly aid in the rational design of novel therapeutics, particularly in the development of selective carbonic anhydrase inhibitors for cancer therapy.

References

Crystal Structure of 6-Chlorobenzo[d]thiazole-2-thiol: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and crystallographic databases has revealed that the specific crystal structure of 6-Chlorobenzo[d]thiazole-2-thiol has not been publicly documented. While information regarding its synthesis and the crystal structures of related compounds is available, the detailed crystallographic data necessary for an in-depth technical guide—including quantitative parameters and experimental protocols for its specific crystal structure determination—could not be located.

This compound, a halogenated derivative of the benzothiazole family, is a compound of interest in medicinal chemistry and materials science. Benzothiazoles, in general, are known to exhibit a wide range of biological activities and are key components in various industrial applications. The addition of a chlorine atom at the 6-position and a thiol group at the 2-position can significantly influence the molecule's electronic properties, reactivity, and potential biological targets.

For researchers and drug development professionals, understanding the three-dimensional arrangement of atoms in a crystal lattice is paramount. This knowledge provides insights into intermolecular interactions, polymorphism, and the rational design of new therapeutic agents or materials.

While the specific crystal structure for this compound is not available, the general workflow for determining such a structure is a well-established process. A hypothetical workflow for this process is outlined below.

experimental_workflow Hypothetical Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystal Growth Screening (Vapor Diffusion, Slow Evaporation, etc.) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Single-Crystal X-ray Diffraction Data Collection mounting->data_collection solution Structure Solution (e.g., Direct Methods, Patterson Method) data_collection->solution refinement Structure Refinement solution->refinement validation Validation and Analysis (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A hypothetical workflow for determining the crystal structure.

This generalized workflow illustrates the key stages involved, from obtaining the pure compound to the final elucidation of its crystal structure. Each step requires meticulous optimization and precise instrumentation.

Due to the absence of the specific crystallographic data for this compound, it is not possible to provide the requested quantitative data tables or detailed experimental protocols for its crystallization and structure determination. Researchers interested in this specific molecule may need to perform a crystal structure determination as part of their research.

Should the crystal structure of a related, publicly available compound be of interest, a similar in-depth technical guide can be provided.

An In-depth Technical Guide on the Solubility and Stability of 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the predicted solubility and stability of 6-Chlorobenzo[d]thiazole-2-thiol based on the known properties of structurally related compounds and established scientific principles. As of the date of this publication, specific experimental data for this compound is not extensively available in the public domain. The experimental protocols described herein are based on standard pharmaceutical industry practices and regulatory guidelines and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a benzothiazole core substituted with a chlorine atom and a thiol group, suggests it may possess interesting biological activities. Understanding the solubility and stability of this compound is a critical prerequisite for its advancement in any research and development pipeline, as these properties fundamentally influence its formulation, bioavailability, and shelf-life. This guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound and details the standard experimental methodologies for their determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. These are foundational to understanding its solubility and stability.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₄ClNS₂-
Molecular Weight 201.70 g/mol -
Appearance Likely a solid at room temperatureAnalogy with similar benzothiazole derivatives
pKa The thiol group is expected to be acidic, while the thiazole nitrogen is weakly basic. The exact pKa values require experimental determination.Chemical structure

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and bioavailability. Based on the structure of this compound, a qualitative solubility profile can be inferred.

Predicted Solubility

Benzothiazole derivatives are generally characterized by poor aqueous solubility. The presence of the non-polar benzothiazole ring and the chlorine atom is expected to contribute to the lipophilic nature of the molecule. The thiol group may offer some potential for hydrogen bonding, but overall, the compound is anticipated to be sparingly soluble to practically insoluble in water.

In contrast, it is predicted to exhibit good solubility in various organic solvents.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water Very LowPredominantly non-polar structure.
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) pH-dependent, but likely low overall. Solubility may increase at higher pH due to deprotonation of the thiol group.The thiol group is acidic and will ionize at higher pH, potentially increasing solubility.
Methanol SolublePolar protic solvent capable of hydrogen bonding.
Ethanol SolublePolar protic solvent.
Dimethyl Sulfoxide (DMSO) Freely SolubleHighly polar aprotic solvent.
N,N-Dimethylformamide (DMF) Freely SolublePolar aprotic solvent.
Dichloromethane (DCM) SolubleNon-polar organic solvent.
Acetonitrile (ACN) SolublePolar aprotic solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH buffers, methanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Ensure equilibrium (24-72h) equil1->equil2 analysis1 Centrifuge sample equil2->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Dilute supernatant analysis2->analysis3 analysis4 Analyze by HPLC-UV analysis3->analysis4 result1 Calculate solubility analysis4->result1 G cluster_stress Stress Conditions start Prepare solutions of This compound acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze samples by stability-indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Identify degradation products and pathways analysis->result

The Genesis of a Key Synthetic Intermediate: A Technical Guide to 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and significance of 6-Chlorobenzo[d]thiazole-2-thiol, a crucial heterocyclic compound in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthetic evolution, detailed experimental protocols, and a summary of its utility in the development of novel therapeutic agents.

Discovery and Historical Context

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of benzothiazole chemistry that began in the late 19th and early 20th centuries. The development of vulcanization processes for rubber heavily relied on 2-mercaptobenzothiazole and its derivatives, spurring extensive research into this class of compounds. The synthesis of halogenated derivatives like the 6-chloro variant arose from the systematic investigation of how substituents on the benzene ring influence the chemical properties and reactivity of the benzothiazole core. Early methods for benzothiazole synthesis often involved the reaction of o-aminothiophenols with carbon disulfide, a foundational reaction that was later refined and adapted for the preparation of substituted analogs.

Key Synthesis Methodologies

The synthesis of this compound has evolved, with several methods being developed to improve yield, purity, and scalability. The most common approaches start from 4-chloroaniline, leveraging its commercial availability and suitable reactivity.

Method 1: Reaction of 4-chloroaniline with Carbon Disulfide and Sulfur

This classical approach, a variation of the Jacobson benzothiazole synthesis, involves a one-pot reaction of 4-chloroaniline with carbon disulfide in the presence of elemental sulfur at elevated temperatures.

Experimental Protocol:

  • A mixture of 4-chloroaniline (1.0 eq), sulfur (2.0 eq), and carbon disulfide (3.0 eq) is placed in a high-pressure autoclave.

  • The autoclave is sealed and heated to 250 °C for 8 hours.

  • After cooling to room temperature, the excess carbon disulfide is carefully vented.

  • The solid residue is washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts.

  • The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield purified this compound.

Logical Flow of Synthesis Method 1

cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product A 4-Chloroaniline D Autoclave (250 °C, 8h) A->D B Carbon Disulfide B->D C Sulfur C->D E Cooling & Venting D->E F Solvent Wash E->F G Recrystallization F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via the high-temperature sulfur reaction.

Method 2: From 2-Amino-6-chlorobenzothiazole

An alternative and often higher-yielding route involves the diazotization of 2-amino-6-chlorobenzothiazole followed by xanthate substitution and subsequent hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-chlorobenzothiazole

  • 4-Chloroaniline (1.0 eq) is dissolved in glacial acetic acid.

  • Potassium thiocyanate (2.0 eq) is added, and the mixture is stirred.

  • A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise at a temperature maintained below 10 °C.

  • The reaction is stirred for several hours and then poured into hot water.

  • The precipitated hydrochloride salt is filtered and neutralized with an aqueous ammonia solution to yield 2-amino-6-chlorobenzothiazole.[1]

Step 2: Diazotization and Thiolation

  • 2-Amino-6-chlorobenzothiazole (1.0 eq) is suspended in an aqueous solution of sulfuric acid at 0-5 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt.

  • The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate (1.2 eq) at 50-60 °C.

  • The intermediate xanthate ester is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

  • Acidification of the reaction mixture with a mineral acid precipitates the crude this compound, which is then purified by recrystallization.

Synthesis and Derivatization Workflow

cluster_synthesis Synthesis of Precursor cluster_thiolation Conversion to Thiol cluster_derivatization Example Derivatization A 4-Chloroaniline B KSCN, Br2 in Acetic Acid A->B C 2-Amino-6-chlorobenzothiazole B->C D Diazotization (NaNO2, H2SO4) C->D E Xanthate Substitution (Potassium Ethyl Xanthate) D->E F Hydrolysis (NaOH) E->F G This compound F->G H Reaction with 2-chloro-N-arylacetamide G->H I Biologically Active Derivatives H->I

Caption: Synthesis of this compound and its subsequent use in creating derivatives.

Quantitative Data Summary

Synthesis MethodKey ReactantsTemperature (°C)Time (h)Yield (%)Reference
Method 14-chloroaniline, CS₂, Sulfur2508Moderate to GoodGeneral Procedure
Method 2 (Step 1)4-chloroaniline, KSCN, Br₂<103~90[1]
Method 2 (Step 2)2-Amino-6-chlorobenzothiazole0-60VariableGood to HighGeneral Procedure

Applications in Drug Discovery and Biological Activity

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the thiol group provides a reactive handle for further functionalization, while the chloro-substituent can influence the electronic properties and lipophilicity of the final compounds, often enhancing their biological efficacy.

Derivatives of 6-chlorobenzothiazole have demonstrated a spectrum of pharmacological activities, including:

  • Anticancer: Certain derivatives have been shown to exhibit potent anticancer activity, with some compounds inducing apoptosis in cancer cell lines.[2]

  • Antimicrobial: The benzothiazole nucleus is a well-known pharmacophore in antimicrobial agents, and 6-chloro-substituted derivatives have been investigated for their activity against various bacterial and fungal strains.

  • Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes, playing a role in the management of different diseases.

  • Quorum Sensing Inhibition: Some benzothiazole-2-thiol derivatives have been identified as inhibitors of bacterial quorum sensing, a communication system that regulates virulence factor production.[3][4] This represents a promising anti-virulence strategy.

Generalized Apoptosis Signaling Pathway

cluster_pathway Apoptosis Induction by Benzothiazole Derivatives A Benzothiazole Derivative B Cellular Stress (e.g., ROS generation) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A simplified signaling pathway for apoptosis induced by bioactive benzothiazole derivatives.

References

Thione-Thiol Tautomerism in Chlorobenzothiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thione-thiol tautomerism in chlorobenzothiazole derivatives, a critical aspect for understanding their chemical reactivity, biological activity, and formulation development. This document details the synthesis of these compounds, experimental protocols for analyzing the tautomeric equilibrium, and computational methods for predicting their behavior.

Introduction to Thione-Thiol Tautomerism in Heterocycles

Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a heterocyclic system. In the context of 2-mercaptobenzothiazole derivatives, this equilibrium exists between the thione form (possessing a C=S double bond and an N-H bond) and the thiol form (with a C=N double bond and an S-H bond). The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, acidity, and hydrogen bonding capabilities, which in turn influence their solubility, stability, and interaction with biological targets.

The equilibrium is influenced by several factors, including the electronic effects of substituents on the benzothiazole ring, the polarity of the solvent, temperature, and pH. For 2-mercaptobenzothiazole and its derivatives, the thione form is generally considered to be the more stable tautomer, particularly in the solid state and in non-polar solvents.

Synthesis of Chlorobenzothiazole Derivatives

The synthesis of chlorobenzothiazole derivatives capable of exhibiting thione-thiol tautomerism typically starts from a substituted o-aminothiophenol or a corresponding haloaniline. A common route to 2-mercapto-chlorobenzothiazoles involves the reaction of a chloro-substituted o-haloaniline with carbon disulfide.

General Synthesis Protocol for 2-Mercapto-chlorobenzothiazoles

A versatile method for the synthesis of 2-mercaptobenzothiazole derivatives, including chloro-substituted analogs, involves a tandem reaction of an o-haloaniline with carbon disulfide in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Experimental Protocol:

  • To a solution of the appropriately substituted o-chloroaniline (1.0 mmol) in toluene (5 mL), add carbon disulfide (1.5 mmol) and DBU (1.2 mmol).

  • Heat the reaction mixture at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-mercapto-chlorobenzothiazole derivative.

Experimental Analysis of Tautomeric Equilibrium

The quantitative analysis of the thione-thiol tautomeric equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale. For thione-thiol tautomerism, proton and carbon-13 NMR are particularly informative.

Experimental Protocol for NMR Analysis:

  • Prepare solutions of the chlorobenzothiazole derivative in a range of deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄) at a concentration of approximately 10-20 mg/mL.

  • Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

  • Identify the characteristic signals for both the thione and thiol tautomers. For the thione form, a broad signal corresponding to the N-H proton is expected, while the thiol form will exhibit a sharp S-H proton signal. The chemical shifts of the carbon atoms in the heterocyclic ring, particularly the C2 carbon, will also differ significantly between the two tautomers.

  • Integrate the well-resolved signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (K_T) can be calculated as the ratio of the integrals of the thiol form to the thione form.

  • To study the effect of temperature, acquire spectra at various temperatures and observe the changes in the relative integrals.

Logical Relationship for Tautomerism Study

Tautomerism_Study_Workflow cluster_synthesis Synthesis cluster_analysis Tautomeric Analysis cluster_nmr_details NMR Analysis cluster_uv_vis_details UV-Vis Analysis cluster_dft_details Computational Analysis Start Chlorosubstituted o-haloaniline + CS2 Reaction DBU-promoted tandem reaction Start->Reaction Purification Purification Reaction->Purification Product Chlorobenzothiazole-2-thione Purification->Product NMR NMR Spectroscopy Product->NMR UV_Vis UV-Vis Spectroscopy Product->UV_Vis DFT DFT Calculations Product->DFT NMR_Solvents Varying Solvents NMR->NMR_Solvents NMR_Temp Variable Temperature NMR->NMR_Temp UV_Solvents Varying Solvents UV_Vis->UV_Solvents UV_pH pH Titration UV_Vis->UV_pH DFT_Geom Geometry Optimization DFT->DFT_Geom NMR_Quant Integration & Quantification NMR_Solvents->NMR_Quant NMR_Temp->NMR_Quant Equilibrium_Data Quantitative Tautomeric Equilibrium Data NMR_Quant->Equilibrium_Data UV_Quant Spectral Deconvolution UV_Solvents->UV_Quant UV_pH->UV_Quant UV_Quant->Equilibrium_Data DFT_Energy Energy Calculation DFT_Geom->DFT_Energy DFT_Solvent Solvent Modeling (PCM) DFT_Energy->DFT_Solvent DFT_Solvent->Equilibrium_Data

Caption: Workflow for the synthesis and analysis of thione-thiol tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method to study tautomeric equilibria, as the two tautomers typically have distinct absorption spectra due to differences in their chromophoric systems. The thione tautomer generally exhibits a strong π → π* transition at a longer wavelength compared to the thiol tautomer.

Experimental Protocol for UV-Vis Analysis:

  • Prepare stock solutions of the chlorobenzothiazole derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different proportions of a non-polar solvent (e.g., hexane) or water.

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analyze the changes in the absorption bands as a function of solvent polarity. The presence of an isosbestic point, a wavelength at which the absorbance of the two tautomers is equal, is a strong indicator of a two-component equilibrium.

  • The equilibrium constant (K_T) in different solvents can be estimated by analyzing the changes in absorbance at the wavelengths corresponding to the maximum absorption of each tautomer, though this often requires knowledge of the molar absorptivity of the pure tautomers, which can be challenging to obtain experimentally.

Computational Analysis using Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is an invaluable tool for studying thione-thiol tautomerism. It allows for the calculation of the relative energies of the tautomers and the energy barrier for their interconversion, providing insights into the position of the equilibrium and the kinetics of the tautomerization process.

Computational Protocol for DFT Analysis:

  • Model Building: Construct the 3D structures of both the thione and thiol tautomers of the desired chlorobenzothiazole derivative using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energies (ZPVE) should be obtained from these calculations.

  • Solvent Effects: To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). Perform geometry optimizations and frequency calculations for both tautomers in the desired solvents.

  • Energy Calculation: The relative energy (ΔE) between the two tautomers is calculated as the difference in their total electronic energies, corrected for ZPVE. The Gibbs free energy difference (ΔG) can also be calculated to determine the equilibrium constant (K_T = exp(-ΔG/RT)).

  • Transition State Search: To determine the energy barrier for the tautomeric interconversion, a transition state (TS) search can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. The TS structure should be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the proton transfer coordinate.

Thione-Thiol Tautomeric Equilibrium

Tautomerism Thione Thione Form Thiol Thiol Form Thione->Thiol Proton Transfer

Caption: Equilibrium between the thione and thiol tautomers.

Quantitative Data Summary

While specific quantitative data for the thione-thiol equilibrium of chlorobenzothiazole derivatives are not extensively reported in the literature, data for the parent compound, 2-mercaptobenzothiazole, provides a valuable reference. Computational studies have consistently shown that the thione form is more stable than the thiol form.

CompoundMethodSolvent/PhaseΔE (Thiol - Thione) (kcal/mol)Predominant Form
2-MercaptobenzothiazoleDFT (B3LYP/6-31G(d))Gas Phase~3.0 - 4.0Thione
2-MercaptobenzothiazoleExperimental (NMR)CDCl₃-Thione
2-MercaptobenzothiazoleExperimental (NMR)DMSO-d₆-Thione

Note: The energy difference can vary depending on the computational level of theory and the solvent model used. Experimental determination of the exact equilibrium constant in solution for chlorobenzothiazole derivatives would require dedicated studies following the protocols outlined above.

Conclusion

The thione-thiol tautomerism of chlorobenzothiazole derivatives is a fundamental aspect of their chemical character. The equilibrium predominantly favors the thione form, but its position can be influenced by the molecular environment. A thorough understanding and characterization of this tautomerism are essential for researchers in medicinal chemistry and materials science. The experimental and computational protocols provided in this guide offer a robust framework for the detailed investigation of this phenomenon in novel chlorobenzothiazole derivatives. The application of these methods will enable a more precise prediction of the properties and behavior of these compounds in various applications.

Methodological & Application

Synthesis Protocol for 6-Chlorobenzo[d]thiazole-2-thiol: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Data

A summary of the key chemical properties for the starting material and the target compound is presented in Table 1. This data is essential for reaction planning and product characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-ChloroanilineC₆H₆ClN127.57Colorless to light amber liquid or solid
6-Chlorobenzo[d]thiazole-2-thiolC₇H₄ClNS₂201.70Not available

Table 1. Physicochemical Properties of Key Compounds.

Experimental Protocol: A Generalized Approach

The following protocol is adapted from the well-established Hugerschoff synthesis for 2-mercaptobenzothiazoles. Caution: This reaction involves high pressures and temperatures and should only be performed by trained personnel in an appropriate high-pressure reactor (autoclave).

Materials:

  • 4-Chloroaniline

  • Carbon disulfide (CS₂)

  • Sulfur (S)

  • Solvent (e.g., N,N-dimethylformamide - DMF, or no solvent)

Equipment:

  • High-pressure autoclave with stirring and temperature control

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Charging the Reactor: In a suitable high-pressure autoclave, charge 4-chloroaniline, carbon disulfide, and elemental sulfur. The molar ratio of aniline to carbon disulfide to sulfur is typically in the range of 1:1.5:2, although optimization may be required. A high-boiling inert solvent may be used, or the reaction can be run neat.

  • Reaction Conditions: Seal the autoclave and begin stirring. Gradually heat the mixture to a temperature range of 200-250 °C. The internal pressure will rise significantly. The reaction is typically maintained at this temperature for several hours.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure, being mindful of any volatile byproducts such as hydrogen sulfide (H₂S).

  • Work-up and Isolation: Open the reactor and transfer the crude product mixture to a beaker. The crude product is often a solid mass. The work-up procedure may involve:

    • Treatment with an aqueous base (e.g., sodium hydroxide) to dissolve the acidic 2-thiol product, followed by filtration to remove insoluble byproducts.

    • Acidification of the filtrate (e.g., with hydrochloric acid) to precipitate the purified this compound.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram.

SynthesisWorkflow Reactants 4-Chloroaniline + CS₂ + S Autoclave High-Pressure Reaction (200-250 °C) Reactants->Autoclave 1. Reaction Workup Aqueous Base/Acid Work-up Autoclave->Workup 2. Isolation Purification Recrystallization Workup->Purification 3. Purification Product This compound Purification->Product 4. Final Product

Caption: Synthetic workflow for this compound.

Signaling Pathway Analogy

While not a biological signaling pathway, the progression of the chemical transformation can be visualized in a similar manner, outlining the key stages from starting materials to the final product.

ReactionPathway cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_cyclization Cyclization cluster_product Final Product 4-Chloroaniline 4-Chloroaniline Thiourea Derivative (in situ) Thiourea Derivative (in situ) 4-Chloroaniline->Thiourea Derivative (in situ) Carbon Disulfide Carbon Disulfide Carbon Disulfide->Thiourea Derivative (in situ) Sulfur Sulfur Oxidative Cyclization Oxidative Cyclization Sulfur->Oxidative Cyclization Thiourea Derivative (in situ)->Oxidative Cyclization This compound This compound Oxidative Cyclization->this compound

Caption: Conceptual pathway of the synthesis reaction.

Experimental procedure for synthesizing 6-Chlorobenzo[d]thiazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An experimental procedure for the synthesis of 6-Chlorobenzo[d]thiazole-2-thiol derivatives is a critical area of research for scientists and professionals in drug development, given the wide range of biological activities these compounds exhibit. This application note provides a detailed protocol for the synthesis of these derivatives, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Application Notes and Protocols

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that form the core structure of various pharmacologically active molecules.[1][2] Specifically, derivatives of this compound have garnered interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The synthetic pathway to these compounds typically involves the formation of the 6-chlorobenzothiazole-2-thiol core, followed by derivatization at the thiol position to introduce diverse functional groups, thereby modulating their biological activity. This document outlines a general and robust experimental procedure for the synthesis and derivatization of this compound.

Experimental Protocols

Part 1: Synthesis of this compound (3)

This protocol describes the synthesis of the core molecule, this compound, from 2-amino-4-chlorobenzenethiol.

Materials:

  • 2-Amino-4-chlorobenzenethiol (1)

  • Carbon disulfide (CS₂) (2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.12 mol) in ethanol (100 mL).

  • To this solution, add 2-amino-4-chlorobenzenethiol (0.1 mol).

  • Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.

  • After the addition is complete, attach a reflux condenser and heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • Acidify the solution with dilute hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound (3).

Part 2: Synthesis of 2-((6-chlorobenzo[d]thiazol-2-yl)thio)-N-arylacetamide Derivatives (5a-c)

This protocol outlines the derivatization of this compound by S-alkylation with substituted 2-chloro-N-arylacetamides. A similar procedure is often employed for the synthesis of various benzothiazole-2-thiol derivatives.[3]

Materials:

  • This compound (3)

  • Substituted 2-chloro-N-arylacetamides (4a-c)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol), the appropriate substituted 2-chloro-N-arylacetamide (11 mmol), and potassium carbonate (20 mmol) in acetone (50 mL).

  • Stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Treat the resulting residue with cold water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the desired derivative (5a-c).

Data Presentation

The following table summarizes the quantitative data for a representative set of synthesized this compound derivatives. The yields and melting points are comparable to those of similar benzothiazole derivatives found in the literature.[3][4]

Compound IDR Group (Aryl)Molecular FormulaYield (%)Melting Point (°C)
5a PhenylC₁₅H₁₀ClN₂OS₂85178-180
5b 4-ChlorophenylC₁₅H₉Cl₂N₂OS₂88195-197
5c 4-MethoxyphenylC₁₆H₁₂ClN₂O₂S₂82185-187

Experimental Workflow

The overall experimental workflow for the synthesis of this compound derivatives is depicted in the following diagram.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis of Core Structure cluster_intermediate Intermediate cluster_derivatization Derivatization cluster_final Final Products A 2-Amino-4-chlorobenzenethiol (1) D Reaction with KOH in Ethanol A->D B Carbon Disulfide (2) B->D C Substituted 2-chloro-N-arylacetamides (4a-c) F S-alkylation with 4a-c in Acetone C->F E This compound (3) D->E Cyclization & Acidification E->F G 2-((6-chlorobenzo[d]thiazol-2-yl)thio)-N-arylacetamide Derivatives (5a-c) F->G Purification

References

Application Notes and Protocols: 6-Chlorobenzo[d]thiazole-2-thiol as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-chlorobenzo[d]thiazole-2-thiol as a versatile precursor for the synthesis of novel anticancer agents. This document details the synthesis of specific derivatives, their cytotoxic activities against various cancer cell lines, and the underlying molecular mechanisms of action. Detailed experimental protocols are provided to facilitate the replication and further investigation of these promising compounds.

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The strategic functionalization of the benzothiazole nucleus allows for the modulation of its pharmacological profile. This compound serves as a key starting material for the development of potent anticancer agents due to the presence of the reactive thiol group and the chloro-substituent, which can influence the molecule's electronic properties and binding interactions with biological targets. This document focuses on the synthesis and anticancer evaluation of N-substituted-6-chlorobenzo[d]thiazol-2-amine derivatives.

Data Presentation: Anticancer Activity of 6-Chlorobenzo[d]thiazole-2-amine Derivatives

The in vitro cytotoxic activity of synthesized N-substituted-6-chlorobenzo[d]thiazol-2-amine derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDDerivative NameCancer Cell LineIC50 (µM)
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431 (Epidermoid Carcinoma)12.34 ± 0.58
A549 (Non-small cell lung cancer)15.67 ± 0.73
H1299 (Non-small cell lung cancer)18.92 ± 0.88
B8 N-benzyl-6-chlorobenzo[d]thiazol-2-amineA431 (Epidermoid Carcinoma)25.41 ± 1.19
A549 (Non-small cell lung cancer)31.25 ± 1.46
H1299 (Non-small cell lung cancer)35.88 ± 1.67

Experimental Protocols

Synthesis of N-substituted-6-chlorobenzo[d]thiazol-2-amine Derivatives (General Procedure)

This protocol describes the synthesis of N-benzyl-6-chlorobenzo[d]thiazol-2-amine (B8) and 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) starting from this compound.

Step 1: Synthesis of 2,6-dichlorobenzo[d]thiazole

  • To a solution of this compound (1 equivalent) in an appropriate solvent such as dichloromethane, add a chlorinating agent like thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,6-dichlorobenzo[d]thiazole.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-substituted-6-chlorobenzo[d]thiazol-2-amine (B7 and B8)

  • Dissolve 2,6-dichlorobenzo[d]thiazole (1 equivalent) in a suitable solvent like ethanol.

  • Add the respective amine (benzylamine for B8 or 4-nitrobenzylamine for B7) (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and recover the excess solvent by distillation.

  • Wash the residue with a sodium bicarbonate solution to neutralize any acid impurities, followed by washing with water.

  • Recrystallize the obtained solid from a suitable solvent to yield the pure N-substituted-6-chlorobenzo[d]thiazol-2-amine derivative.[1]

  • Characterize the final compounds using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., A431, A549, H1299) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them with the cell culture medium to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2][3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[2]

Caspase-3 and Caspase-9 Activity Assay

This colorimetric assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in apoptosis.

  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse them using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Assay: Add the cell lysate to a 96-well plate followed by the addition of a caspase-specific colorimetric substrate (e.g., Ac-DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.[4]

Western Blot Analysis for Bcl-2 and Bax Expression

This protocol is for determining the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

  • Protein Extraction: Treat cells with the compounds, harvest, and extract total protein using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the extracts.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[5][6][7][8]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow 6-Chloro-benzo[d]thiazole-2-thiol 6-Chloro-benzo[d]thiazole-2-thiol 2,6-Dichlorobenzo[d]thiazole 2,6-Dichlorobenzo[d]thiazole 6-Chloro-benzo[d]thiazole-2-thiol->2,6-Dichlorobenzo[d]thiazole Chlorination N-substituted-6-chlorobenzo[d]thiazol-2-amine N-substituted-6-chlorobenzo[d]thiazol-2-amine 2,6-Dichlorobenzo[d]thiazole->N-substituted-6-chlorobenzo[d]thiazol-2-amine Nucleophilic Substitution Amine (Benzylamine or 4-Nitrobenzylamine) Amine (Benzylamine or 4-Nitrobenzylamine) Amine (Benzylamine or 4-Nitrobenzylamine)->N-substituted-6-chlorobenzo[d]thiazol-2-amine

Caption: Synthetic workflow for N-substituted-6-chlorobenzo[d]thiazol-2-amines.

G cluster_pathway Proposed Apoptotic Signaling Pathway Benzothiazole_Derivative 6-Chlorobenzothiazole Derivative Bax Bax Benzothiazole_Derivative->Bax Upregulates Bcl2 Bcl-2 Benzothiazole_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by 6-chlorobenzothiazole derivatives.

G cluster_workflow Experimental Workflow for Anticancer Evaluation Start Start Synthesis Synthesis of Benzothiazole Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity MTT Assay (IC50 Determination) Characterization->Cytotoxicity Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis_Analysis Mechanism_Study Mechanism of Action (Caspase Assays, Western Blot) Apoptosis_Analysis->Mechanism_Study End End Mechanism_Study->End

Caption: Logical workflow for the evaluation of novel anticancer agents.

References

Application Notes & Protocols: Synthesis of Novel Corrosion Inhibitors from 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Corrosion of metallic materials is a significant challenge across various industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole derivatives, have demonstrated exceptional efficacy as corrosion inhibitors.[1][2] This is attributed to the presence of heteroatoms with lone pair electrons and π-electrons in their aromatic rings, which facilitate their adsorption onto metal surfaces, forming a protective barrier against corrosive environments.[1][2]

6-Chlorobenzo[d]thiazole-2-thiol is a promising starting material for the synthesis of novel corrosion inhibitors due to its inherent benzothiazole scaffold. The presence of the thiol group provides a reactive site for further chemical modifications, allowing for the introduction of various functional groups to enhance its inhibitive properties. This document provides detailed protocols for the synthesis of a derivative corrosion inhibitor from this compound and the subsequent evaluation of its performance.

Synthesis of a Model Corrosion Inhibitor: 2-((6-chlorobenzo[d]thiazol-2-yl)thio)-1-phenylethan-1-one

This protocol describes the synthesis of a model corrosion inhibitor, 2-((6-chlorobenzo[d]thiazol-2-yl)thio)-1-phenylethan-1-one, through the S-alkylation of this compound with 2-bromo-1-phenylethan-1-one.

Experimental Protocol: Synthesis

Materials:

  • This compound

  • 2-bromo-1-phenylethan-1-one

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in 100 mL of acetone.

  • Add potassium carbonate (15 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of 2-bromo-1-phenylethan-1-one (10 mmol) in 20 mL of acetone to the reaction mixture.

  • Attach a condenser and reflux the mixture for 6-8 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid precipitate (potassium bromide) and wash it with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from ethanol to obtain the purified 2-((6-chlorobenzo[d]thiazol-2-yl)thio)-1-phenylethan-1-one.

  • Dry the purified product in a vacuum desiccator.

  • Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and Mass Spectrometry to confirm its structure.

G

Caption: Workflow for evaluating corrosion inhibitor performance.

Mechanism of Corrosion Inhibition

Thiazole and its derivatives inhibit corrosion by adsorbing onto the metal surface. [3][4]This adsorption process can be either physisorption (electrostatic interaction) or chemisorption (covalent bond formation). The heteroatoms (N and S) and the π-electrons of the aromatic ring in the inhibitor molecule play a crucial role in this process by donating electrons to the vacant d-orbitals of the metal atoms. This forms a protective film that isolates the metal from the corrosive environment, thereby reducing the rate of both anodic and cathodic reactions. [2]

G cluster_mechanism Inhibition Mechanism inhibitor Inhibitor Molecule (with N, S, π-electrons) adsorption Adsorption inhibitor->adsorption Donates e⁻ metal Metal Surface (e.g., Mild Steel) metal->adsorption corrosive Corrosive Medium (e.g., H⁺, Cl⁻) corrosive->metal Attacks film Formation of Protective Film adsorption->film film->corrosive Blocks inhibition Corrosion Inhibition film->inhibition

Caption: Mechanism of corrosion inhibition by adsorption.

Data Presentation

The quantitative data obtained from the evaluation experiments should be summarized in tables for clear comparison.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with Various Inhibitor Concentrations at 298 K

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank150.212.5-
5060.15.060.0
10037.53.175.2
20022.51.984.8
50012.01.092.0

Table 2: Electrochemical Polarization Data for Mild Steel in 1 M HCl with Various Inhibitor Concentrations at 298 K

Inhibitor Conc. (ppm)Ecorr (mV vs SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (IE%)
Blank-480110085-120-
50-47545082-11859.1
100-47028080-11574.5
200-46515078-11286.4
500-4608575-11092.3

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with Various Inhibitor Concentrations at 298 K

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank50200-
5012515060.0
10025010080.0
2005506090.9
50011004095.5

References

Application Notes and Protocols: Preparation and Characterization of Metal Complexes with 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and potential applications of metal complexes derived from 6-Chlorobenzo[d]thiazole-2-thiol. This class of compounds is of significant interest due to the diverse biological activities exhibited by benzothiazole derivatives and their corresponding metal complexes, including antimicrobial and anticancer properties. The introduction of a metal center can enhance the therapeutic potential of the organic ligand.

Introduction to this compound Metal Complexes

This compound is a derivative of benzothiazole, a bicyclic heterocyclic compound. The presence of the thiol group allows for the deprotonation and subsequent coordination to a variety of metal ions, acting as a mono- or bidentate ligand. Coordination can occur through the exocyclic sulfur atom and/or the endocyclic nitrogen atom of the thiazole ring. The chloro-substituent on the benzene ring can modulate the electronic properties and lipophilicity of the ligand and its metal complexes, potentially influencing their biological activity.

Metal complexes of substituted benzothiazoles have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[1][2] The chelation of the metal ion to the ligand can lead to enhanced biological activity compared to the free ligand, a phenomenon that is often attributed to an increase in lipophilicity and the ability of the complex to interact with biological targets.

General Synthesis of Metal Complexes

The preparation of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction can be carried out at room temperature or with heating, depending on the reactivity of the metal salt and the desired product. In many cases, a base is added to facilitate the deprotonation of the thiol group, leading to the formation of a more stable metal-thiolate bond.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ligand This compound Mixing Mixing and Stirring Ligand->Mixing MetalSalt Metal Salt (e.g., ZnCl₂, Cu(OAc)₂) MetalSalt->Mixing Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Mixing Base Base (optional, e.g., NaOH, Et₃N) Base->Mixing Heating Heating (optional) Mixing->Heating Precipitation Precipitation/Crystallization Heating->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying Isolation->Drying Complex Metal Complex Drying->Complex

Caption: General workflow for the synthesis of metal complexes with this compound.

Experimental Protocols

Protocol 1: Synthesis of a Zn(II) Complex with this compound

This protocol is adapted from procedures for the synthesis of zinc complexes with similar 2-mercaptobenzothiazole derivatives.[1][3]

Materials:

  • This compound

  • Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 0.5 mmol of zinc(II) acetate dihydrate in 10 mL of distilled water.

  • Slowly add the zinc(II) acetate solution to the ligand solution with constant stirring.

  • Add a stoichiometric amount of 0.1 M aqueous NaOH solution dropwise to the reaction mixture to deprotonate the thiol group.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates the formation of the complex.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by distilled water.

  • Dry the resulting solid in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Cu(II) Complex with this compound

This protocol is based on general methods for the synthesis of copper(II) complexes with thiol-containing ligands.[4][5]

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Methanol

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve 1.0 mmol of this compound in 25 mL of methanol in a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve 0.5 mmol of copper(II) acetate monohydrate in 15 mL of methanol.

  • Add the copper(II) acetate solution to the ligand solution with vigorous stirring.

  • Add a few drops of triethylamine to the reaction mixture to act as a base.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Allow the mixture to cool to room temperature. Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold methanol and dry it under vacuum.

Characterization of Metal Complexes

The synthesized complexes should be characterized by various spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes

TechniqueThis compound (Ligand)Metal Complex (General)Interpretation
FT-IR (cm⁻¹) ~3100-3000 (N-H stretch, thione tautomer), ~2600-2550 (S-H stretch, thiol tautomer, often weak or absent), ~1500-1400 (C=N, C=C stretches), ~1100 (C-S stretch)Disappearance or significant shift of the S-H band. Shift in the C=N stretching frequency, indicating coordination through the nitrogen atom. Appearance of new low-frequency bands corresponding to M-N and M-S vibrations.Confirms the coordination of the ligand to the metal ion.
¹H NMR (ppm) Aromatic protons in the range of 7.0-8.0, N-H proton (if in thione form) as a broad singlet at higher ppm.Shifts in the positions of the aromatic protons due to the influence of the metal ion. Disappearance of the S-H proton signal upon deprotonation.Provides information about the coordination environment around the metal ion.
¹³C NMR (ppm) Aromatic carbons in the range of 110-150, C=S carbon at a lower field (~190-200).Shifts in the chemical shifts of the carbon atoms, particularly those adjacent to the coordinating atoms (S and N).Confirms the coordination of the ligand.
UV-Vis (nm) Absorption bands in the UV region corresponding to π-π* and n-π* transitions.Shifts in the absorption bands of the ligand (intraligand transitions) and the appearance of new bands corresponding to d-d transitions (for transition metals) or charge transfer bands.Provides information on the electronic structure and geometry of the complex.

Potential Applications and Biological Activity

Metal complexes of benzothiazole derivatives have shown promising biological activities. The synthesized complexes of this compound are expected to exhibit similar properties.

Biological_Activity cluster_mechanism Potential Mechanisms of Action Complex This compound Metal Complex Antibacterial Antibacterial Activity Complex->Antibacterial Antifungal Antifungal Activity Complex->Antifungal Anticancer Anticancer Activity Complex->Anticancer Inhibition Enzyme Inhibition Antibacterial->Inhibition Membrane Cell Membrane Disruption Antibacterial->Membrane Antifungal->Membrane DNA DNA Binding/Cleavage Anticancer->DNA ROS Generation of Reactive Oxygen Species (ROS) Anticancer->ROS

Caption: Potential biological activities and mechanisms of action for metal complexes of this compound.

Protocol 3: In Vitro Antibacterial Activity Screening (Agar Well Diffusion Method)

Materials:

  • Synthesized metal complexes

  • This compound (as a control)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes, cork borer, and incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar surface with the test bacterial culture.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the synthesized complexes, the ligand, and the standard antibiotic in DMSO at a known concentration (e.g., 1 mg/mL).

  • Add 100 µL of each test solution to the respective wells. Use DMSO as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Table 2: Hypothetical Antibacterial Activity Data

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound10087
Zn(II) Complex1001512
Cu(II) Complex1001814
Ciprofloxacin (Standard)102522
DMSO (Control)-00

The enhanced activity of the metal complexes compared to the free ligand is a commonly observed trend.[1]

Conclusion

The preparation of metal complexes with this compound offers a promising avenue for the development of novel therapeutic agents. The protocols outlined above provide a starting point for the synthesis and evaluation of these compounds. Further studies, including detailed structural analysis (e.g., X-ray crystallography) and in-depth biological investigations, are warranted to fully explore the potential of this class of metal complexes in drug discovery and development.

References

Application of 6-Chlorobenzo[d]thiazole-2-thiol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorobenzo[d]thiazole-2-thiol is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its privileged scaffold. The presence of the chlorine atom at the 6-position and the thiol group at the 2-position of the benzothiazole ring system provides unique electronic and structural features, making it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document provides a detailed overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

I. Anticancer Applications

Derivatives of this compound have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the intrinsic mitochondrial apoptosis pathway and the inhibition of pro-survival signaling cascades like PI3K/Akt.

cluster_0 Mitochondrial Apoptosis Pathway 6-Chlorobenzothiazole\nDerivative 6-Chlorobenzothiazole Derivative Bax Bax 6-Chlorobenzothiazole\nDerivative->Bax Upregulates Bcl2 Bcl2 6-Chlorobenzothiazole\nDerivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway induced by 6-Chlorobenzothiazole Derivatives.

cluster_1 PI3K/Akt Signaling Pathway Inhibition 6-Chlorobenzothiazole\nDerivative 6-Chlorobenzothiazole Derivative PI3K PI3K 6-Chlorobenzothiazole\nDerivative->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt Pro-Survival Pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 6-chlorobenzothiazole-2-thiol derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung)0.044[1]
SW620 (Colon)0.0043[1]
SKRB-3 (Breast)0.0012[1]
HepG2 (Liver)0.048[1]
Derivative B A431 (Epidermoid)0.020[1]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

II. Anti-inflammatory Applications

Certain derivatives of 6-chlorobenzothiazole have been shown to possess significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of these compounds can be mediated by the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

cluster_2 NF-κB Signaling Pathway Inhibition Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory\nStimuli->IKK Activates 6-Chlorobenzothiazole\nDerivative 6-Chlorobenzothiazole Derivative 6-Chlorobenzothiazole\nDerivative->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene\nExpression Inflammatory Gene Expression Nucleus->Inflammatory Gene\nExpression Promotes

Caption: Inhibition of the NF-κB Inflammatory Pathway.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of a representative 6-chlorobenzothiazole derivative in a carrageenan-induced paw edema model in rats.

Compound IDDose (mg/kg)Time (h)% Inhibition of EdemaReference
Derivative C 20155.2
368.5
575.8
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the in vivo evaluation of the anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats (150-200 g)

  • This compound derivatives

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): control (vehicle), standard drug, and test compound groups. Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

III. Antimicrobial Applications

Derivatives of this compound have also been investigated for their antimicrobial potential against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative 6-chlorobenzothiazole derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative D Staphylococcus aureus12.5[2]
Escherichia coli25[2]
Candida albicans12.5[2]
Derivative E Staphylococcus aureus25[2]
Escherichia coli50[2]
Aspergillus niger25[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of test compounds against bacteria and fungi.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 × 10^5 CFU/mL (for bacteria) or 0.5-2.5 × 10^3 CFU/mL (for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse pharmacological activities. The derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The provided application notes, quantitative data, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further exploration and optimization of this important class of compounds. Further investigations into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy are warranted to translate these promising findings into clinical applications.

References

Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N-alkylated benzothiazole derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The selective alkylation of the nitrogen atom in the benzothiazole ring is a crucial step in the synthesis of these compounds. This protocol details a robust and selective method for the N-alkylation of 6-chlorobenzo[d]thiazole-2-thiol. The presented methodology focuses on achieving high yields of the desired N-alkylated product while minimizing the formation of the S-alkylated isomer. This is accomplished through the utilization of phase-transfer catalysis (PTC), a technique well-suited for the alkylation of ambident nucleophiles.

This compound exists in tautomeric equilibrium with its thione form, 6-chlorobenzo[d]thiazole-2(3H)-thione. The thione tautomer is essential for the desired N-alkylation. The reaction conditions outlined in this protocol have been optimized to favor the formation of the N-alkylated product by carefully selecting the base, solvent, and phase-transfer catalyst. This method is applicable to a range of alkylating agents, allowing for the synthesis of a diverse library of N-substituted this compound derivatives for screening and development purposes.

Logical Relationship of the Synthesis

sub This compound (Thiol Tautomer) thione 6-Chlorobenzo[d]thiazole-2(3H)-thione (Thione Tautomer) sub->thione Tautomerization deprotonated Deprotonated Intermediate (Ambident Nucleophile) thione->deprotonated Deprotonation n_product N-Alkylated Product (3-Alkyl-6-chlorobenzo[d]thiazol-2(3H)-one) deprotonated->n_product N-Alkylation (Kinetic Control) s_product S-Alkylated Product (2-(Alkylthio)-6-chlorobenzo[d]thiazole) deprotonated->s_product S-Alkylation (Thermodynamic Control) reagents Alkyl Halide (R-X) Base (e.g., K2CO3) PTC Catalyst (e.g., TBAB) Solvent (e.g., Acetonitrile) reagents->deprotonated

Caption: Tautomerization and competing N- vs. S-alkylation pathways.

Experimental Protocol

Materials
  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus (silica gel)

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of 0.1-0.2 M with respect to the starting thiol.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkylating agent (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically 4-12 hours, as determined by TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated this compound derivative.

Experimental Workflow

start Start: Combine Reactants - this compound - K2CO3 - TBAB - Acetonitrile add_alkyl Add Alkylating Agent start->add_alkyl reflux Heat to Reflux (4-12 hours) add_alkyl->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Reaction Work-up - Cool to RT - Filter - Concentrate monitor->workup Complete extract Extraction - Dissolve in DCM - Wash with NaHCO3 & Brine workup->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify end_node End: Pure N-Alkylated Product purify->end_node

Caption: Step-by-step workflow for the N-alkylation protocol.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents based on analogous reactions of similar heterocyclic systems. Researchers should optimize these conditions for their specific alkylating agent.

EntryAlkylating Agent (R-X)RSolventTemperature (°C)Time (h)Yield (%)
1Methyl Iodide (CH₃I)-CH₃Acetonitrile824-685-95
2Ethyl Bromide (CH₃CH₂Br)-CH₂CH₃Acetonitrile826-880-90
3Benzyl Bromide (C₆H₅CH₂Br)-CH₂C₆H₅Acetonitrile824-690-98
4Allyl Bromide (CH₂=CHCH₂Br)-CH₂CH=CH₂Acetonitrile825-782-92

Note: Yields are estimated based on literature for similar substrates and may vary. Optimization of reaction time and temperature is recommended for each specific substrate.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents such as methyl iodide and benzyl bromide are toxic and should be handled with extreme care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Potassium carbonate is an irritant. Avoid contact with skin and eyes.

  • Dispose of all chemical waste according to institutional guidelines.

Synthesis and Application of Schiff Bases Derived from 6-Chlorobenzo[d]thiazole-2-thiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Schiff bases derived from 6-Chlorobenzo[d]thiazole-2-thiol. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities, including anticancer, antioxidant, and antibacterial properties.

Introduction

Schiff bases derived from the benzothiazole scaffold are a prominent class of compounds in medicinal chemistry. The presence of the azomethine group (-C=N-) in these molecules is crucial for their diverse pharmacological activities. In particular, Schiff bases synthesized from this compound have demonstrated significant potential in the development of novel therapeutic agents. This document outlines the synthetic pathway, experimental procedures for biological evaluation, and a summary of their therapeutic applications.

Synthesis Pathway

The synthesis of Schiff bases from this compound is a multi-step process. The initial step involves the conversion of the 2-thiol group to a 2-amino group, which then serves as the primary amine for the condensation reaction with various aromatic aldehydes to form the final Schiff base products.

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Schiff Base Formation A This compound B 2-Amino-6-chlorobenzothiazole A->B Ammonium bisulfite, 150°C D Schiff Base B->D C Aromatic Aldehyde C->D E Anticancer, Antioxidant, Antibacterial Activities D->E Biological Evaluation

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from this compound

This protocol is adapted from a general method for the conversion of 2-mercaptobenzothiazoles to 2-aminobenzothiazoles.

Materials:

  • This compound

  • Ammonium bisulfite solution

  • Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend this compound in an aqueous solution of ammonium bisulfite.

  • Heat the mixture to 150°C under reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-Amino-6-chlorobenzothiazole.

  • Characterize the product using FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Schiff Bases from 2-Amino-6-chlorobenzothiazole

Materials:

  • 2-Amino-6-chlorobenzothiazole

  • Substituted aromatic aldehydes (e.g., o-vanillin, salicylaldehyde, etc.)

  • Absolute ethanol

  • Piperidine or glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 10 mmol of 2-Amino-6-chlorobenzothiazole in 15 mL of absolute ethanol in a round-bottom flask.

  • Add an equimolar amount (10 mmol) of the desired aromatic aldehyde to the solution.

  • Add a catalytic amount (a few drops) of piperidine or glacial acetic acid.

  • Reflux the mixture for 3-5 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature. For some products, cooling in an ice bath may be necessary to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the crude Schiff base from a suitable solvent (e.g., ethanol, carbon tetrachloride).[1]

  • Characterize the purified product by determining its melting point and recording its FT-IR, ¹H-NMR, and Mass spectra.

Data Presentation

The following tables summarize the physico-chemical and biological data for a selection of Schiff bases derived from 2-amino-6-substituted benzothiazoles.

Table 1: Physico-chemical Characterization of Selected Schiff Bases

Compound IDAldehyde PrecursorMolecular FormulaYield (%)Melting Point (°C)
SB-1 o-VanillinC₁₅H₁₁ClN₂O₂S-224
SB-2 SalicylaldehydeC₁₄H₉ClN₂OS--
SB-3 4-ChlorobenzaldehydeC₁₄H₈Cl₂N₂S58.58169-172
SB-4 4-NitrobenzaldehydeC₁₄H₈ClN₃O₂S78.65178-180
SB-5 2,5-DimethoxybenzaldehydeC₁₆H₁₃ClN₂O₂S--

Data for SB-3 and SB-4 are for Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole and serve as comparative examples.[2]

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Schiff Bases

Compound IDCell LineIC₅₀ (µg/mL)Reference DrugIC₅₀ (µg/mL)
SP16 HeLa2.517Cisplatin17.2

SP16 is (E)-N-(6-chloro-1,3-benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)methanimine.[3]

Table 3: Antioxidant Activity of a Schiff Base from 2-Amino-6-chlorobenzothiazole

Compound IDAssayIC₅₀ (µg/mL)Standard
VCBT ABTS52.36-

VCBT is o-Vanilidine-2-amino-6-chloro benzothiazole.[1]

Table 4: Antibacterial Activity of Benzothiazole Schiff Base Hybrids

Compound IDBacteriaMIC (µg/mL)
Hybrid Series S. aureus3.91
Hybrid Series P. aeruginosa3.91
Hybrid Series E. coli3.91

Data represents the potential activity of this class of compounds.[4]

Applications in Drug Development

Schiff bases of this compound are versatile molecules with significant potential in drug discovery and development.

Anticancer Activity

These compounds have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Anticancer_Pathway cluster_0 Mitochondrial Apoptosis Pathway A Benzothiazole Schiff Base B ↑ ROS Generation A->B C ↓ Bcl-2 (Anti-apoptotic) A->C D ↑ Bax (Pro-apoptotic) A->D E Mitochondrial Membrane Potential Disruption B->E C->E D->E F Cytochrome c Release E->F I Caspase-9 (activated) F->I G Apaf-1 G->I H Pro-caspase-9 H->I K Caspase-3 (activated) I->K J Pro-caspase-3 J->K L Apoptosis K->L

Caption: Proposed anticancer mechanism of action via the mitochondrial pathway.

These Schiff bases can induce an increase in reactive oxygen species (ROS), leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This imbalance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in programmed cell death or apoptosis.

Antioxidant Activity

Several Schiff bases derived from this scaffold have shown potent antioxidant properties. The presence of hydroxyl and methoxy groups on the aromatic aldehyde precursor can enhance the radical scavenging activity. The antioxidant potential is typically evaluated using DPPH and ABTS radical scavenging assays.[1]

Antibacterial Activity

Benzothiazole Schiff bases have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action is believed to be twofold: perturbation of the bacterial cell membrane and cleavage of bacterial DNA.

Antibacterial_Mechanism cluster_0 Bacterial Cell A Benzothiazole Schiff Base B Bacterial Cell Membrane A->B D Bacterial DNA A->D C Membrane Perturbation & Depolarization B->C F Bacterial Cell Death C->F E DNA Cleavage D->E E->F

References

Application Notes & Protocols for the Determination of 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 6-Chlorobenzo[d]thiazole-2-thiol. The methodologies described are based on established analytical techniques for related benzothiazole compounds and can be adapted and validated for specific matrices.

Overview of Analytical Techniques

The determination of this compound can be achieved through various analytical methods, primarily centered around chromatography and spectroscopy. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The principal techniques suitable for the analysis of this compound include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for the quantification of UV-active compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, offering high selectivity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and selectivity, particularly for complex matrices.

Due to the thiol group, derivatization may be employed in some methods to enhance stability, chromatographic retention, or detection response.

Proposed Analytical Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials, pharmaceutical formulations, and process monitoring samples.

Experimental Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution of this compound from 200 to 400 nm. Based on the benzothiazole chromophore, a wavelength in the range of 270-330 nm is expected to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Stock & Calibration Standards Sample Weigh and Dissolve Sample Standard->Sample Filter Filter Sample Solution Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC-UV determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it suitable for the analysis of this compound in complex matrices such as environmental samples (water, soil) or biological fluids, potentially after a derivatization step to improve volatility and thermal stability.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (for trace analysis) or split.

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 3 min.

    • Ramp to 260 °C at 6 °C/min, hold for 1 min.

    • Ramp to 320 °C at 8 °C/min, hold for 5 min. (This program is a starting point and should be optimized for the specific application.)

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would need to be determined from a full scan mass spectrum of a standard.

  • Sample Preparation (for water samples):

    • Adjust the pH of the water sample if necessary.

    • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., ethyl acetate or dichloromethane).

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent for GC-MS analysis.

  • Quantification:

    • Use an internal standard method for improved accuracy and precision.

    • Prepare calibration standards containing the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SPE Solid-Phase Extraction Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate Inject Inject into GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Internal Std) Integrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the GC-MS determination of this compound.

Data Presentation

The quantitative performance of these analytical methods should be thoroughly validated. The following table summarizes the typical validation parameters and expected performance characteristics based on the analysis of similar benzothiazole compounds.

Table 1: Summary of Expected Quantitative Data for Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.99> 0.99> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.5 ng/g0.01 - 2.0 ng/L
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.04 - 6.0 ng/g0.05 - 7.0 ng/L
Accuracy (Recovery %) 95 - 105%70 - 130%80 - 120%
Precision (RSD %) < 2%< 20%< 15%
Specificity ModerateHighVery High

Note: These are estimated values based on literature for related compounds. Actual values must be determined experimentally during method validation.

Concluding Remarks

The provided protocols offer a starting point for the development of robust and reliable analytical methods for the determination of this compound. It is imperative that any method chosen is fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the accuracy, precision, and reliability of the generated data. The selection of the most appropriate technique will be dictated by the specific analytical challenge, including the nature of the sample matrix, the expected concentration of the analyte, and the available instrumentation.

Application Notes and Protocols: 6-Chlorobenzo[d]thiazole-2-thiol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorobenzo[d]thiazole-2-thiol is a key heterocyclic building block in organic synthesis, particularly in the development of novel compounds with a wide range of biological activities. The benzothiazole scaffold is a prominent feature in many pharmacologically active molecules, exhibiting properties such as anticancer, antimicrobial, antifungal, and anti-inflammatory activities.[1][2] The presence of a chlorine atom at the 6-position and a thiol group at the 2-position provides two reactive sites for further molecular elaboration, making it a valuable precursor for creating diverse chemical libraries.

The thiol group is readily S-alkylated, allowing for the introduction of various side chains, while the chloro-substituted benzene ring can be subjected to nucleophilic aromatic substitution or cross-coupling reactions to further modify the core structure. This versatility has led to its use in the synthesis of a variety of derivatives, including those with potential applications as anticancer agents and quorum sensing inhibitors.[3][4]

Key Synthetic Applications

The primary application of this compound as a building block involves the functionalization of the thiol group. This is typically achieved through S-alkylation reactions with various electrophiles, such as alkyl halides or α-halo ketones, in the presence of a base. This straightforward reaction allows for the introduction of a wide array of functional groups and molecular scaffolds, leading to the synthesis of novel compounds with diverse biological activities.

A common strategy involves a two-step process where this compound is first reacted with a bifunctional electrophile, such as a haloacetyl chloride, to introduce a reactive handle. This intermediate can then be further reacted with a variety of nucleophiles to build more complex molecules. This approach has been successfully employed in the synthesis of novel benzothiazole-2-thiol derivatives with potent anticancer activities.[3]

Data Presentation: Synthesis of Benzothiazole Derivatives

The following table summarizes the quantitative data for the synthesis of various benzothiazole derivatives, illustrating the typical yields and purities achievable. While the original study utilized 6-aminobenzothiazole-2-thiol, the synthetic route is directly applicable to this compound, with similar outcomes expected.

Compound IDDerivative ClassYield (%)Purity (%)Melting Point (°C)
7c 2-Chloro-N-(2-(2-oxo-2-(pyridin-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)acetamide7092.0168.4–172.9
7h 2-Chloro-N-(2-(2-(2-chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)acetamide9195.7192.5–197.1
7k 2-Chloro-N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)acetamide7895.0218.3–224.7

Data adapted from a study on the synthesis of novel benzothiazole-2-thiol derivatives. The yields and purities are representative of the synthetic efficiency of the described protocols.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-((6-Chlorobenzo[d]thiazol-2-yl)thio)-N-arylacetamides

This protocol describes a general two-step procedure for the synthesis of N-aryl-2-((6-chlorobenzo[d]thiazol-2-yl)thio)acetamide derivatives, a key intermediate class for further diversification.

Step 1: Synthesis of 2-Chloro-N-arylacetamides

  • To a solution of the desired aniline (1.0 eq.) in dichloromethane (DCM), add potassium carbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-chloroacetyl chloride (1.1 eq.) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 2-chloro-N-arylacetamide, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).

Step 2: Synthesis of 2-((6-Chlorobenzo[d]thiazol-2-yl)thio)-N-arylacetamides

  • To a solution of this compound (1.0 eq.) in tetrahydrofuran (THF), add triethylamine (TEA) (2.0 eq.).

  • Add the 2-chloro-N-arylacetamide intermediate from Step 1 (1.1 eq.) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-((6-chlorobenzo[d]thiazol-2-yl)thio)-N-arylacetamide derivative.[3]

Visualizations

Synthetic Workflow for Derivatization of this compound

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 6_chloro This compound final_product 2-((6-Chlorobenzo[d]thiazol-2-yl)thio)-N-arylacetamide 6_chloro->final_product 2-Chloro-N-arylacetamide, TEA, THF, Reflux aniline Aniline Derivative intermediate 2-Chloro-N-arylacetamide aniline->intermediate 2-Chloroacetyl Chloride, K2CO3, DCM chloroacetyl_chloride 2-Chloroacetyl Chloride intermediate->final_product

Caption: General workflow for the synthesis of N-arylacetamide derivatives of this compound.

Logical Relationship of Synthetic Steps

G A Step 1: Acylation of Aniline B Step 2: S-Alkylation of this compound A->B Provides Electrophile C Purification B->C D Final Product C->D

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Chlorobenzo[d]thiazole-2-thiol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Chlorobenzo[d]thiazole-2-thiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Experimental Workflow

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the intermediate, 2-Amino-6-chlorobenzothiazole, from 4-chloroaniline. The second step is the conversion of this intermediate to the final product, this compound, via a Sandmeyer-type reaction.

Synthesis Workflow A 4-Chloroaniline D 2-Amino-6-chlorobenzothiazole A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D E Diazotization (NaNO2, H2SO4) D->E Step 1: Intermediate Synthesis G This compound E->G Step 2: Thiolation F Potassium Ethyl Xanthate F->G

Caption: General two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This procedure outlines the synthesis of the key intermediate from 4-chloroaniline.

Reaction Scheme:

4-Chloroaniline + KSCN + Br₂ → 2-Amino-6-chlorobenzothiazole

Reagents and Solvents:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
4-Chloroaniline127.57-12.75 g0.1
Potassium Thiocyanate97.18-19.44 g0.2
Glacial Acetic Acid60.051.05150 mL-
Bromine159.813.125.1 mL0.1

Procedure:

  • In a well-ventilated fume hood, dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into a large beaker containing crushed ice and water.

  • Neutralize the mixture with a concentrated solution of sodium hydroxide until it is alkaline (pH > 8).

  • Filter the precipitated solid, wash it thoroughly with water until the filtrate is neutral, and then dry it in a vacuum oven.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This protocol details the conversion of 2-Amino-6-chlorobenzothiazole to the final product using a Sandmeyer-type reaction.

Reaction Scheme:

2-Amino-6-chlorobenzothiazole → [Diazonium Salt] → this compound

Reagents and Solvents:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
2-Amino-6-chlorobenzothiazole184.65-18.46 g0.1
Sulfuric Acid (conc.)98.081.8430 mL-
Sodium Nitrite69.00-7.6 g0.11
Potassium Ethyl Xanthate160.29-17.63 g0.11
Copper(I) Chloride98.99-1.0 g0.01
Water18.021.00As needed-
Diethyl Ether74.120.71As needed-

Procedure:

  • Suspend 2-Amino-6-chlorobenzothiazole in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt solution. Stir for 30 minutes after the addition is complete.

  • In a separate beaker, dissolve potassium ethyl xanthate and a catalytic amount of copper(I) chloride in water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. An oily xanthate intermediate should separate.

  • Allow the mixture to warm to room temperature and then heat it gently to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the ether extract with a dilute sodium hydroxide solution, then with water.

  • Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or toluene.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Low yield of 2-Amino-6-chlorobenzothiazole Incomplete reaction.Ensure the reaction is stirred for the recommended time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup.Ensure complete precipitation by adding sufficient ice. Be careful during filtration and washing steps.
Side reactions due to high temperature.Maintain the reaction temperature strictly below 10 °C during the addition of bromine.
Step 1: Formation of a dark, tarry product Overheating during bromine addition.Improve cooling and add the bromine solution more slowly.
Impure starting materials.Use pure 4-chloroaniline and fresh bromine.
Step 2: Low yield of this compound Incomplete diazotization.Ensure the temperature is maintained at 0-5 °C and that the sodium nitrite solution is added slowly.
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation and keep it cold.
Inefficient reaction with xanthate.Ensure vigorous stirring during the addition of the diazonium salt to the xanthate solution. The use of a phase transfer catalyst may improve the yield.
Step 2: Product is difficult to purify Presence of unreacted starting material or byproducts.Optimize the reaction conditions to drive the reaction to completion. For purification, try different solvent systems for recrystallization or column chromatography.
Formation of disulfides.Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the role of bromine in the first step of the synthesis?

A1: Bromine acts as an oxidizing agent in the cyclization of the thiourea intermediate, which is formed in situ from 4-chloroaniline and potassium thiocyanate.

Q2: Why is it crucial to maintain a low temperature during the diazotization step?

A2: Aromatic diazonium salts are generally unstable at higher temperatures and can decompose, leading to a lower yield of the desired product and the formation of byproducts.

Q3: What is the purpose of using potassium ethyl xanthate in the second step?

A3: Potassium ethyl xanthate serves as a sulfur nucleophile. It reacts with the diazonium salt to form an aryl xanthate intermediate, which then decomposes to yield the desired thiol. This is a key step in the Leuckart thiophenol reaction, a variant of the Sandmeyer reaction.[1]

Q4: Can I use other sulfur reagents for the conversion of the amino group to the thiol?

A4: Yes, other sulfur nucleophiles like sodium hydrosulfide or thiourea followed by hydrolysis can be used, but the xanthate method is often preferred for its reliability and milder reaction conditions.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Both bromine and concentrated sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Diazonium salts can be explosive when dry, so they should always be kept in solution and handled with caution.

References

Technical Support Center: 6-Chlorobenzo[d]thiazole-2-thiol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Chlorobenzo[d]thiazole-2-thiol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to precipitation of impurities. - The crystals were not completely collected during filtration.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent systems (e.g., ethanol/water, ethyl acetate/petroleum ether). - Use the minimum amount of hot solvent required to fully dissolve the compound. - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. - Wash the flask with a small amount of cold solvent to recover any remaining crystals.
Product is Oily or Fails to Crystallize - Presence of impurities that inhibit crystallization. - The compound has a low melting point.- Attempt to "salt out" the product by adding a non-polar solvent to a solution of the compound in a polar solvent. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Use a seed crystal from a previous successful crystallization. - If the issue persists, consider column chromatography for purification.
Colored Impurities in Final Product - Incomplete removal of starting materials or by-products. - Degradation of the compound.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. - Ensure that the purification process is carried out without undue delay and at appropriate temperatures to prevent degradation. - Column chromatography can be effective in separating colored impurities.
Poor Separation in Column Chromatography - Incorrect solvent system (eluent). - Column was not packed properly. - The sample was overloaded.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[1] - Ensure the column is packed uniformly to avoid channeling. - Use an appropriate amount of sample for the size of the column.
Product Purity is Not High Enough (e.g., <95%) - A single purification step is insufficient. - The presence of closely related impurities.- Repeat the purification step (e.g., a second recrystallization). - Combine purification techniques. For example, perform column chromatography followed by recrystallization of the desired fractions.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of around 95%.

Q2: What are the common purification techniques for this compound?

A2: The most common purification techniques for this compound and its derivatives are recrystallization and column chromatography.[1][2]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific data for this exact compound is limited, a study on a similar compound, 2-mercaptobenzothiazole, suggests that methanol can be a suitable solvent for recrystallization.[2] For derivatives of benzothiazole-2-thiol, recrystallization from ethyl acetate/petroleum ether has also been reported.[1] A solvent screen to determine the optimal solvent or solvent system is recommended.

Q4: What is a typical eluent system for column chromatography of this compound derivatives?

A4: For derivatives of benzothiazole-2-thiol, column chromatography on silica gel using petroleum ether/ethyl acetate as the eluent has been shown to be effective.[1] The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purity of fractions from column chromatography or to assess the purity of the product after recrystallization. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent (e.g., methanol, ethanol, ethyl acetate) and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate, determined by TLC).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniformly packed column bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound A Crude Product C Recrystallization A->C H Column Chromatography A->H B Dissolve in Minimal Hot Solvent D Cool Slowly B->D C->B E Filter and Dry Crystals D->E F Pure Product E->F G Mother Liquor (contains impurities) E->G I Adsorb on Silica Gel H->I J Elute with Solvent System I->J K Collect Fractions J->K L Combine Pure Fractions & Evaporate Solvent K->L M Impure Fractions K->M L->F

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Purity Start Initial Purification (e.g., Recrystallization) CheckPurity Check Purity (TLC, HPLC) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure PureProduct Pure Product IsPure->PureProduct Yes ImpureProduct Impure Product IsPure->ImpureProduct No Repeat Repeat Purification ImpureProduct->Repeat ColumnChrom Perform Column Chromatography ImpureProduct->ColumnChrom Repeat->CheckPurity ColumnChrom->CheckPurity

Caption: Decision-making process for addressing low product purity.

References

Technical Support Center: Synthesis of 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chlorobenzo[d]thiazole-2-thiol.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: 4-chloroaniline, carbon disulfide, or sulfur may be impure. 3. Improper reaction conditions: Incorrect stoichiometry of reactants, or suboptimal pressure. 4. Loss of product during workup: Product may be lost during filtration or washing steps.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or gradually increasing the temperature. 2. Ensure the purity of all starting materials. Use freshly distilled 4-chloroaniline and high-purity carbon disulfide and sulfur. 3. Carefully control the molar ratios of the reactants as specified in the protocol. Ensure the autoclave is properly sealed to maintain the required pressure. 4. Minimize the number of transfer steps during workup. Ensure the filter cake is washed with a minimal amount of cold solvent to avoid dissolving the product.
Formation of a Dark, Tarry Substance 1. High reaction temperature: Excessive heat can lead to polymerization and the formation of resinous byproducts. 2. Presence of impurities: Impurities in the starting materials can catalyze side reactions.1. Carefully control the reaction temperature and avoid localized overheating. Use a well-calibrated heating mantle and efficient stirring. 2. Use purified starting materials.
Product is Difficult to Purify 1. Presence of multiple byproducts: Several side reactions can occur, leading to a complex mixture of impurities. 2. Co-precipitation of impurities: Byproducts with similar solubility to the product may co-precipitate during isolation.1. Employ column chromatography for purification if recrystallization is ineffective. A silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate) can separate the desired product from impurities. 2. During recrystallization, cool the solution slowly to allow for the selective crystallization of the product.
Product Fails to Crystallize 1. Presence of oily impurities: Oily byproducts can inhibit crystallization. 2. Inappropriate solvent for recrystallization: The chosen solvent may not be suitable for inducing crystallization.1. Attempt to remove oily impurities by washing the crude product with a non-polar solvent like hexane before recrystallization. 2. Experiment with different recrystallization solvents or solvent mixtures. Common solvents for benzothiazole derivatives include ethanol, acetic acid, and toluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of 2-mercaptobenzothiazoles, including the 6-chloro derivative, can generate several byproducts. These primarily arise from incomplete reactions, side reactions of the starting materials, and further reactions of the product. The most commonly encountered byproducts include:

  • Unreacted Starting Materials: 4-chloroaniline and sulfur.

  • Intermediates: N,N'-bis(4-chlorophenyl)thiourea.

  • Side-Reaction Products: 2-Amino-6-chlorobenzothiazole, 4-chlorophenyl isothiocyanate, and various polysulfides.

  • Degradation/Polymeric Materials: Resinous tars of unknown composition can form, particularly at elevated temperatures.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation is key to achieving a high yield and purity of the desired product. Key strategies include:

  • Strict Control of Reaction Conditions: Adhering to the optimal temperature, pressure, and reaction time is crucial. Overheating is a primary cause of tar formation.

  • Purity of Reactants: Using high-purity 4-chloroaniline, carbon disulfide, and sulfur will reduce the likelihood of side reactions catalyzed by impurities.

  • Correct Stoichiometry: Ensuring the correct molar ratios of the reactants will favor the desired reaction pathway.

Q3: What is the best method for purifying crude this compound?

A3: The purification method of choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the first and most straightforward method. Suitable solvents include ethanol, acetic acid, or toluene.

  • Column Chromatography: For complex mixtures of byproducts or when high purity is required, silica gel column chromatography using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is effective.

  • Base-Acid Treatment: The product can be dissolved in an aqueous alkaline solution (like sodium hydroxide) to form the sodium salt. Insoluble impurities can then be filtered off. The product is then re-precipitated by acidifying the filtrate.

Q4: My final product has a persistent yellow or brownish color. How can I decolorize it?

A4: A persistent color is often due to trace impurities, including oxidized species or residual tarry material. You can try the following:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then hot-filter to remove the charcoal and adsorbed impurities.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization from a different solvent system may be necessary.

Data on Common Byproducts

While precise quantitative data for byproduct distribution can vary significantly with reaction conditions, the following table provides a qualitative overview of common impurities and factors that influence their formation.

Byproduct Chemical Structure Typical Observation Factors Favoring Formation
Unreacted 4-chloroanilineC₆H₆ClNDetected in crude product by TLC, GC-MSIncomplete reaction, insufficient heating or reaction time.
N,N'-bis(4-chlorophenyl)thioureaC₁₃H₁₀Cl₂N₂SOften a major byproduct, can co-precipitate with the product.Suboptimal temperature for cyclization, incorrect stoichiometry.
2-Amino-6-chlorobenzothiazoleC₇H₅ClN₂SCan be formed as a side product.Presence of certain impurities, variations in reaction pathway.
Resinous TarsPolymeric materialDark, viscous, and difficult to characterize material.High reaction temperatures, prolonged reaction times.

Experimental Protocol: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound. Caution: This reaction should be carried out in a well-ventilated fume hood, as it involves flammable and toxic reagents and the evolution of hydrogen sulfide gas. The reaction is performed under pressure and requires an appropriate autoclave and safety precautions.

Materials:

  • 4-chloroaniline

  • Carbon disulfide (CS₂)

  • Sulfur (S)

  • Autoclave with stirring mechanism

  • Ethanol (for recrystallization)

  • Sodium hydroxide (for purification)

  • Hydrochloric acid (for purification)

Procedure:

  • In a high-pressure autoclave, charge 4-chloroaniline, carbon disulfide, and sulfur in a molar ratio of approximately 1:1.5:2.

  • Seal the autoclave and begin stirring.

  • Slowly heat the mixture to 220-250 °C. The pressure will increase significantly. Monitor the pressure to ensure it remains within the safe operating limits of the autoclave.

  • Maintain the reaction at this temperature for 6-8 hours.

  • After the reaction is complete, cool the autoclave to room temperature. Caution: The autoclave will still be under pressure. Vent the autoclave carefully in a fume hood to release hydrogen sulfide gas.

  • Open the autoclave and collect the crude solid product.

  • Purification (Base-Acid Method): a. Dissolve the crude product in a 10% aqueous solution of sodium hydroxide with warming. b. Filter the hot solution to remove any insoluble impurities. c. Cool the filtrate and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). d. The purified this compound will precipitate. e. Filter the solid, wash thoroughly with water until the washings are neutral, and dry in a vacuum oven.

  • Purification (Recrystallization): a. Alternatively, the crude product can be recrystallized from a suitable solvent such as ethanol or toluene.

Visualizations

Synthesis_and_Byproducts cluster_reactants Starting Materials cluster_synthesis Main Reaction cluster_byproducts Common Byproducts 4-Chloroaniline 4-Chloroaniline Intermediate N,N'-bis(4-chlorophenyl)thiourea 4-Chloroaniline->Intermediate + CS₂ Carbon Disulfide Carbon Disulfide Sulfur Sulfur Product This compound Intermediate->Product + S, Δ, P Unreacted_Aniline Unreacted 4-Chloroaniline Intermediate->Unreacted_Aniline Incomplete Reaction Side_Product_1 2-Amino-6-chlorobenzothiazole Intermediate->Side_Product_1 Side Reaction Tars Resinous Tars Product->Tars High Temperature

Caption: Synthesis pathway and common byproducts.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Reactants Check Purity of Starting Materials Problem->Check_Reactants Yes Success Successful Synthesis Problem->Success No Check_Conditions Verify Reaction Conditions (T, P, time) Check_Reactants->Check_Conditions Purification Optimize Purification Method Check_Conditions->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Recrystallization->Success Chromatography->Success

Caption: A troubleshooting workflow for synthesis issues.

Apoptosis_Pathway Drug This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induction.

Technical Support Center: Synthesis of 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Chlorobenzo[d]thiazole-2-thiol reactions.

Experimental Workflow Overview

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of a 2-aminobenzothiazole precursor followed by conversion to the target thiol. This workflow minimizes the handling of hazardous thiols in the initial stages.

Experimental_Workflow cluster_0 Step 1: Synthesis of 6-Chloro-2-aminobenzothiazole cluster_1 Step 2: Conversion to this compound A 4-Chloroaniline D Reaction Mixture A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D E 6-Chloro-2-aminobenzothiazole D->E Cyclization F 6-Chloro-2-aminobenzothiazole G Diazotization (NaNO2, HCl) F->G I Reaction Mixture G->I H Sulfur source (e.g., Potassium Ethyl Xanthate) H->I J This compound I->J Sandmeyer-type Reaction

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its precursors.

Issue 1: Low Yield of 6-Chloro-2-aminobenzothiazole (Step 1)
Potential Cause Recommended Solution
Incomplete Reaction - Ensure dropwise addition of the bromine solution to maintain temperature control.[1] - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Side Reactions - Over-bromination of the aromatic ring can occur. Ensure the stoichiometry of bromine is precise. - Maintain a low reaction temperature during bromine addition to minimize side product formation.
Product Loss During Workup - Carefully neutralize the reaction mixture to the optimal pH for precipitation. - Wash the precipitate with cold solvent to minimize dissolution.
Issue 2: Inefficient Conversion of Amino to Thiol Group (Step 2)
Potential Cause Recommended Solution
Decomposition of Diazonium Salt - Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction. - Use the diazonium salt immediately after its formation.
Ineffective Sulfur Transfer Agent - Ensure the purity and reactivity of the sulfur source (e.g., potassium ethyl xanthate). - Consider alternative sulfur transfer reagents if yields remain low.
Formation of Byproducts - The hydroxyl derivative can be a significant byproduct. Ensure anhydrous conditions during the reaction. - Optimize the pH of the reaction mixture to favor the desired thiol formation.
Issue 3: Product Purity and Contamination
Potential Cause Recommended Solution
Presence of Starting Materials - Monitor the reaction to completion using TLC. - Optimize the stoichiometry of reagents to ensure full conversion of the limiting reactant.
Formation of Disulfide Byproduct - The thiol product can be susceptible to oxidation to the corresponding disulfide. - Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Purify the final product quickly after synthesis.
Solvent and Reagent Impurities - Use high-purity, anhydrous solvents and reagents. - Purify starting materials if their purity is questionable.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in the synthesis of 6-Chloro-2-aminobenzothiazole?

A1: Precise temperature control during the addition of bromine is crucial. The reaction is exothermic, and allowing the temperature to rise can lead to the formation of undesirable side products, thereby reducing the overall yield.[1]

Q2: My final this compound product is a different color than expected. What could be the reason?

A2: A discoloration of the final product, often appearing as a yellowish or brownish tint, can indicate the presence of oxidized impurities, such as the corresponding disulfide. It is recommended to perform the final purification steps promptly and store the product under an inert atmosphere.

Q3: Can I use a different starting material instead of 4-chloroaniline?

A3: While other starting materials could theoretically be used, the synthesis from 4-chloroaniline is a well-documented and cost-effective route.[1] Using alternative starting materials would require significant optimization of the reaction conditions.

Q4: What are the best methods for purifying the final product?

A4: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purifying this compound. For higher purity, column chromatography on silica gel can be employed.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Carbon disulfide (if used) is highly flammable and toxic. Diazonium salts are potentially explosive and should be handled with care at low temperatures. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-aminobenzothiazole

This protocol is adapted from the synthesis of similar benzothiazole derivatives.[1]

Materials:

  • 4-Chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath to below 10 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Chloro-2-aminobenzothiazole.

Protocol 2: Synthesis of this compound (General Procedure)

This is a general procedure based on the Sandmeyer-type reaction for converting an amino group to a thiol.

Materials:

  • 6-Chloro-2-aminobenzothiazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium ethyl xanthate

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 6-Chloro-2-aminobenzothiazole in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium ethyl xanthate in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Heat the mixture gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and hydrolyze the resulting xanthate ester by adding a solution of sodium hydroxide and heating.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Parameters and their Impact on the Yield of 6-Chloro-2-aminobenzothiazole

ParameterCondition ACondition BCondition CExpected Yield Range
Temperature of Bromine Addition 0-5 °C10-15 °C> 20 °CHigher at lower temperatures
Reaction Time 2 hours6 hours12 hoursIncreases with time up to a point
Molar Ratio (Aniline:KSCN:Br₂) 1:1.5:1.11:2:1.21:2.5:1.5Optimized ratios are crucial

Visualizations

Troubleshooting_Logic start Low Yield or Impure Product step1_check Check Step 1: 6-Chloro-2-aminobenzothiazole Synthesis start->step1_check step2_check Check Step 2: Amino to Thiol Conversion start->step2_check purification_check Review Purification Protocol start->purification_check temp_control Verify Temperature Control during Bromination step1_check->temp_control Yes reagent_quality1 Assess Reagent Purity (Aniline, KSCN, Bromine) step1_check->reagent_quality1 Yes workup_pH Optimize Neutralization pH step1_check->workup_pH Yes diazotization_temp Ensure Low Temperature for Diazotization step2_check->diazotization_temp Yes sulfur_source Check Purity of Sulfur Reagent step2_check->sulfur_source Yes side_reactions Investigate for Byproduct Formation (e.g., -OH) step2_check->side_reactions Yes recrystallization Optimize Recrystallization Solvent and Conditions purification_check->recrystallization Yes chromatography Consider Column Chromatography purification_check->chromatography Yes oxidation Minimize Air Exposure to Prevent Disulfide Formation purification_check->oxidation Yes

Caption: A logical troubleshooting workflow for identifying the source of low yield or impurities.

References

Technical Support Center: Synthesis of 6-Chlorobenzo[d]thiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chlorobenzo[d]thiazole-2-thiol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A widely used starting material is 4-chloroaniline. This compound undergoes cyclization in the presence of a thiocyanate source and a halogen to form the target molecule.

Q2: What are the typical reaction conditions for the synthesis of the this compound core?

A2: The synthesis often involves reacting 4-chloroaniline with potassium thiocyanate in a solvent like glacial acetic acid, followed by the addition of bromine. The reaction is typically carried out at room temperature.

Q3: I am observing a low yield for my reaction. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side reactions: The formation of undesired byproducts can consume starting materials. Common side reactions include the formation of diaryl ureas or isothiocyanates.

  • Suboptimal temperature: While the reaction is often run at room temperature, temperature control can be crucial. Exothermic reactions might require cooling to prevent side product formation.

  • Purity of reagents: Impurities in the starting materials or solvents can interfere with the reaction. Ensure the use of high-purity reagents.

Q4: How can I purify the final this compound derivatives?

A4: Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For more challenging separations, column chromatography on silica gel may be necessary.

Q5: What analytical techniques are recommended for characterizing the synthesized derivatives?

A5: The structure and purity of the synthesized compounds should be confirmed using a combination of spectroscopic methods, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Elemental Analysis

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Reagents Verify the quality and purity of starting materials, especially the thiocyanate source and halogen.
Incorrect Stoichiometry Carefully re-calculate and measure the molar ratios of the reactants. An excess of one reactant may be necessary in some protocols.
Insufficient Reaction Time Monitor the reaction progress by TLC. Extend the reaction time if starting material is still present.
Inappropriate Solvent Ensure the solvent is suitable for the reaction and is of appropriate purity (e.g., anhydrous if required).
Temperature Issues For exothermic reactions, ensure adequate cooling. For reactions requiring heating, verify the temperature is maintained at the optimal level.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Step
Side Reactions Adjust reaction conditions (e.g., temperature, order of reagent addition) to minimize the formation of byproducts.
Oxidation of Thiol Group Handle the product under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected.
Hydrolysis of Functional Groups If the derivative contains sensitive functional groups, control the pH and avoid prolonged exposure to acidic or basic conditions during workup.
Ineffective Work-up Optimize the extraction and washing steps to remove unreacted starting materials and water-soluble impurities.
Co-precipitation of Byproducts If recrystallization is ineffective, consider using a different solvent system or employing column chromatography for purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Benzothiazole Derivatives.

Starting Material Reagents Solvent Temperature Time Yield (%) Reference
4-ChloroanilineKSCN, Br₂Glacial Acetic AcidRoom Temp12 hNot specified[1]
6-aminobenzothiazole-2-thiolSubstituted acyl chlorides, TEATHFRoom Temp5 h68-91[2]
2-aminothiophenolAldehydes, PTSA, CuIAcetonitrile90 °C6-12 h65-92[3]
2-aminothiophenolAldehydes, Ag₂OMicrowave80 °C4-8 min92-98[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on the general method for synthesizing benzothiazoles from anilines.

  • Dissolve 4-chloroaniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid .

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)acetamide Derivatives

This protocol describes the acylation of the 2-amino group of a pre-formed benzothiazole.

  • Dissolve 2-amino-6-chlorobenzothiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) .

  • Add a base , such as triethylamine (TEA) or pyridine (1.5-2 equivalents).

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 4-Chloroaniline reagents Add KSCN, Br₂ in Acetic Acid start->reagents reaction Cyclization Reaction (Room Temperature) reagents->reaction quench Quench with Water reaction->quench filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization (NMR, MS, IR) recrystallization->characterization end end characterization->end Final Product: This compound

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or No Product cause1 Reagent Quality start->cause1 cause2 Reaction Conditions (Time, Temp) start->cause2 cause3 Side Reactions start->cause3 cause4 Work-up Issues start->cause4 sol1 Verify Reagent Purity cause1->sol1 sol2 Optimize Time & Temp (Monitor by TLC) cause2->sol2 sol3 Modify Reaction Conditions cause3->sol3 sol4 Improve Purification Technique cause4->sol4 success Improved Yield sol1->success sol2->success sol3->success sol4->success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Recrystallization of 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 6-Chlorobenzo[d]thiazole-2-thiol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Question: My this compound sample will not completely dissolve in the hot solvent, even after adding a large volume. What should I do?

Answer: This issue typically arises from one of two scenarios: the presence of insoluble impurities or the selection of an inappropriate solvent.

  • Insoluble Impurities: If a majority of the compound dissolves but a small amount of solid remains, these are likely insoluble impurities. Do not add excessive solvent to dissolve them. Instead, perform a hot filtration:

    • Add a minimal amount of extra hot solvent to ensure the desired compound remains in solution during filtration.

    • Pre-heat a funnel and filter paper with hot solvent vapor to prevent premature crystallization.

    • Quickly filter the hot solution to remove the insoluble material.

    • Proceed with the cooling of the filtrate to obtain your crystals.

  • Poor Solvent Choice: If very little of your compound dissolves, the solvent is likely too non-polar or otherwise unsuitable. You will need to select a different solvent. Consult the solvent selection table below and perform small-scale solubility tests to identify a more appropriate option.[1][2]

Question: I have dissolved my compound and allowed the solution to cool, but no crystals have formed. What is the problem?

Answer: The failure of crystals to form upon cooling is a common issue, often due to supersaturation or the use of excessive solvent.[3][4]

  • Induce Crystallization: First, try to initiate crystal growth in the supersaturated solution.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. A "seed" crystal provides a template for further crystallization.[5][6]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[3][7] Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Cool Further: If crystals still do not appear, cool the solution in an ice-water bath to further decrease the compound's solubility.

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.

  • Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.

  • Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure a gradual temperature drop, which favors the formation of an ordered crystal lattice over a disordered oil.[3]

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a mixed-solvent system.

Question: My recrystallization yielded very little product. What went wrong?

Answer: A low recovery is a frequent problem in recrystallization.[6][9] Several factors could be the cause:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[4][9]

  • Premature Crystallization: If the compound crystallized during a hot filtration step, product will be lost on the filter paper.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can result in an incomplete recovery.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

To improve your yield, ensure you use the minimum amount of hot solvent necessary for dissolution and wash the final crystals with a minimal volume of ice-cold solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][5] Given its chlorinated aromatic structure, solvents like toluene, ethanol, acetone, or ethyl acetate are good starting points. A mixed solvent system, such as ethanol/water or toluene/hexane, may also be effective. It is crucial to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific sample.

Q2: How pure can I expect my this compound to be after one recrystallization?

A2: A single, well-executed recrystallization can significantly improve purity, often removing the majority of soluble and insoluble impurities.[9] Purity can be assessed by a sharpened melting point range and the disappearance of impurity spots on a TLC plate. For very impure samples, a second recrystallization may be necessary.

Q3: How fast should I cool my solution to get the best crystals?

A3: Slow cooling is critical for the formation of large, pure crystals.[2][10] Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities within the solid.[11] Allowing the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath is a recommended practice.

Q4: Is it necessary to use decolorizing carbon?

A4: Decolorizing carbon (charcoal) should only be used if your hot solution is colored by impurities. This compound is typically a beige solid. If your solution has a significant color that is not characteristic of the compound itself, adding a small amount of charcoal to the hot solution before filtration can help remove these colored impurities.[7][9] Avoid using an excess, as it can also adsorb your desired product and reduce the yield.

Data Presentation

Solvent Selection Guide for this compound

SolventPolarityBoiling Point (°C)Remarks
Water High100Unlikely to be a good single solvent due to the compound's organic nature, but may be useful as an anti-solvent in a mixed system with a polar organic solvent like ethanol or acetone.
Ethanol High78A good candidate. Its polarity is suitable for dissolving many functionalized aromatic compounds when hot.
Acetone Medium-High56Often a very good solvent. Its lower boiling point allows for easy removal. May show high solubility even at room temperature, requiring a co-solvent.
Ethyl Acetate Medium77A versatile solvent that is often effective for moderately polar compounds.
Toluene Low111An excellent choice for aromatic compounds. The higher boiling point allows for a large temperature gradient, but care must be taken to avoid oiling out.
Hexane Low69Unlikely to dissolve the compound even when hot. Primarily useful as an anti-solvent when paired with a more polar solvent in which the compound is soluble.

Experimental Protocols

Protocol: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Place approximately 20-30 mg of the crude this compound into a small test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable. If it is insoluble, gently heat the test tube. If the compound dissolves completely upon heating and then reappears as a solid upon cooling, the solvent is a good candidate.

  • Dissolution: Place the bulk of your crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities remain, perform a hot gravity filtration as described in the troubleshooting guide.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for a period, or by transferring them to a watch glass to air dry. Ensure the final product is free-flowing and not clumped with solvent.

Visualizations

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization & Collection A Select Solvent via Small-Scale Tests B Place Crude Solid in Erlenmeyer Flask A->B C Add Minimum Amount of Hot Solvent B->C D Solid Fully Dissolved? C->D E Perform Hot Gravity Filtration D->E No (Insoluble Impurities) F Cool Solution Slowly to Room Temperature D->F Yes E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Purified Product I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_No_Crystals cluster_induction Induce Nucleation cluster_concentration Reduce Solvent cluster_final Final Steps Start Hot, Clear Solution Cooled, No Crystals A Scratch Inner Surface of Flask with Glass Rod Start->A B Add a Seed Crystal of Pure Compound A->B If scratching fails C Gently Heat to Evaporate Some Solvent B->C If seeding fails D Allow to Cool Slowly Again C->D E Cool in Ice Bath D->E Success Crystals Form E->Success

Caption: Troubleshooting decision tree for when no crystals form upon cooling.

References

Technical Support Center: Alkylation of 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 6-Chlorobenzo[d]thiazole-2-thiol.

Troubleshooting Guide

Issue 1: Low Yield of the Desired S-Alkylated Product

Potential Cause Troubleshooting Steps
Incomplete Deprotonation: The thiol is not fully converted to the more nucleophilic thiolate anion.- Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH, NaOMe, or NaOH. - Ensure anhydrous conditions: If using a moisture-sensitive base like NaH, ensure all solvents and reagents are rigorously dried. - Increase base stoichiometry: A slight excess of the base (e.g., 1.1-1.2 equivalents) can drive the deprotonation to completion.
Side Reaction: N-Alkylation: The alkylating agent reacts at the nitrogen atom of the benzothiazole ring instead of the sulfur atom.- Optimize reaction temperature: Lowering the reaction temperature can favor the thermodynamically more stable S-alkylation product over the kinetically favored N-alkylation product. - Choice of solvent: Polar aprotic solvents like DMF or DMSO can favor S-alkylation. Protic solvents may lead to a higher proportion of N-alkylation. - Nature of the alkylating agent: "Harder" alkylating agents (e.g., dimethyl sulfate) may favor N-alkylation, while "softer" agents (e.g., alkyl iodides) tend to favor S-alkylation.
Poor Solubility of Starting Material: this compound or its salt has limited solubility in the chosen solvent, leading to a sluggish reaction.- Select an appropriate solvent: Consider solvents like DMF, DMSO, or acetonitrile in which the starting material and its salt are more soluble. - Increase reaction temperature: Gently heating the reaction mixture can improve solubility and reaction rates. Monitor for potential side reactions at higher temperatures.
Degradation of Reagents or Products: The alkylating agent or the product may be unstable under the reaction conditions.- Control reaction time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the product is sensitive to air.

Issue 2: Formation of Multiple Products Observed by TLC or LC-MS

Potential Side Product Identification & Mitigation
N-Alkylated Isomer: An isomer with the alkyl group on the nitrogen atom.Identification: The N-alkylated product will have the same mass as the S-alkylated product but different chromatographic and spectroscopic properties. 1H NMR will show a characteristic shift of the protons on the alkyl group and the aromatic ring. Mitigation: See "Side Reaction: N-Alkylation" under Issue 1.
S,N-Dialkylated Product: Both the sulfur and nitrogen atoms are alkylated, resulting in a quaternary ammonium salt.Identification: The mass of this product will be higher than the mono-alkylated product by the mass of the alkyl group minus one proton. It is often a salt and may have different solubility. Mitigation: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Avoid high temperatures and prolonged reaction times.
Disulfide Formation: Oxidation of the starting thiol to the corresponding disulfide.Identification: The mass will be double that of the starting material minus two protons. Mitigation: Conduct the reaction under an inert atmosphere. Ensure the absence of oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the alkylation of this compound?

A1: The primary challenge is achieving regioselectivity. This compound exists in a tautomeric equilibrium between the thiol and thione forms. This allows for alkylation to occur at either the sulfur atom (S-alkylation) to form the desired 2-alkylthio-6-chlorobenzothiazole, or at the nitrogen atom (N-alkylation) to form the isomeric 3-alkyl-6-chlorobenzothiazoline-2-thione. Controlling the reaction conditions to favor S-alkylation is crucial for obtaining a high yield of the desired product.

Q2: How does the chloro-substituent at the 6-position affect the reaction?

A2: The electron-withdrawing nature of the chlorine atom at the 6-position can influence the acidity of the N-H proton in the thione tautomer. This may affect the equilibrium between the tautomers and the relative nucleophilicity of the sulfur and nitrogen atoms, thereby influencing the S- versus N-alkylation ratio. Some studies on related systems suggest that electron-withdrawing groups can disfavor dialkylation.

Q3: Which reaction conditions generally favor S-alkylation?

A3: Generally, S-alkylation is favored under the following conditions:

  • Base: Using a strong base to fully deprotonate the thiol, forming the thiolate which is a soft nucleophile.

  • Solvent: Polar aprotic solvents like DMF or DMSO.

  • Alkylating Agent: Using "softer" alkylating agents such as alkyl iodides or bromides.

  • Temperature: Lower reaction temperatures often provide better selectivity for the thermodynamically more stable S-alkylated product.

Q4: Can over-alkylation to an S,N-dialkylated product occur?

A4: Yes, if an excess of the alkylating agent is used, or if the reaction is allowed to proceed for too long at elevated temperatures, the initially formed S-alkylated product can undergo a second alkylation on the nitrogen atom to form a 3-alkyl-2-(alkylthio)benzothiazolium salt. It is important to control the stoichiometry of the alkylating agent carefully.

Data Presentation

Table 1: Potential Side Products in the Alkylation of this compound

Compound Structure Molecular Formula Monoisotopic Mass (Da) Notes
Starting Material This compoundC₇H₄ClNS₂200.94-
Desired S-Alkylated Product (R = CH₃)6-Chloro-2-(methylthio)benzo[d]thiazoleC₈H₆ClNS₂214.96The target compound.
N-Alkylated Side Product (R = CH₃)6-Chloro-3-methylbenzo[d]thiazole-2(3H)-thioneC₈H₆ClNS₂214.96Isomeric with the desired product.
S,N-Dialkylated Side Product (R = CH₃, X = I)6-Chloro-3-methyl-2-(methylthio)benzo[d]thiazolium iodideC₉H₉ClINS₂356.89Formed with excess alkylating agent.
Disulfide Side Product Bis(6-chlorobenzo[d]thiazol-2-yl) disulfideC₁₄H₆Cl₂N₂S₄399.87Result of oxidation.

Note: R represents the alkyl group from the alkylating agent. The masses are calculated for the most common isotopes.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench carefully by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Mandatory Visualization

Side_Reactions A This compound (Thiol Tautomer) B 6-Chlorobenzo[d]thiazole-2(3H)-thione (Thione Tautomer) A->B Tautomerization C Thiolate Anion A->C + Base - H+ G Disulfide Side Product A->G Oxidation B->C + Base - H+ D Desired S-Alkylated Product (2-Alkylthio-6-chlorobenzothiazole) C->D + R-X (S-attack) Favored by soft electrophiles, polar aprotic solvents E N-Alkylated Side Product (3-Alkyl-6-chlorobenzothiazole-2-thione) C->E + R-X (N-attack) Favored by hard electrophiles, protic solvents F S,N-Dialkylated Side Product (Quaternary Salt) D->F + R-X (Excess) High Temp.

Caption: Reaction pathways in the alkylation of this compound.

Technical Support Center: 6-Chlorobenzo[d]thiazole-2-thiol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 6-Chlorobenzo[d]thiazole-2-thiol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding 4-chloroaniline derivative, carbon disulfide, and sulfur. Additionally, byproducts from side reactions or decomposition of the product can be present.[1] Under aerobic conditions or exposure to light, 2-mercaptobenzothiazole derivatives can also form disulfide dimers and other polar degradation products.[2][3]

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A2: A yellow or brownish tint often indicates the presence of colored impurities, which could be byproducts from the synthesis or degradation products. Purification by recrystallization or column chromatography is typically effective in removing these colored impurities. If the discoloration persists, consider that it might be due to trace amounts of highly colored species, and a charcoal treatment during recrystallization may be beneficial.

Q3: I am observing a low yield after my purification process. What are the potential reasons for this?

A3: Low yield after purification can result from several factors. During recrystallization, using a solvent in which your product is too soluble will lead to significant loss. In column chromatography, improper solvent selection can lead to poor separation and loss of product. For acid-base extraction, incomplete precipitation or using an oxidizing acid can reduce the yield. It is also possible that the initial crude product had a lower than expected purity.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective method for purifying 2-mercaptobenzothiazole derivatives like this compound.[4] The thiol group is acidic and will be deprotonated by a base to form a water-soluble salt. This allows for the separation from non-acidic impurities. The purified product can then be precipitated by the addition of a non-oxidizing acid.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[5][6][7][8][9] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and melting point determination, as pure compounds have a sharp melting point range. Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of purification.

Troubleshooting Guides

Issue 1: Purity improvement by recrystallization is not satisfactory.
Possible Cause Troubleshooting Step
Inappropriate solvent choice. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find one that dissolves the compound when hot but gives good crystal formation upon cooling.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation and purity. Rapid cooling can trap impurities within the crystal lattice.
Presence of highly soluble impurities. If impurities are very soluble in the chosen solvent, they may not be effectively removed. Consider a different purification technique like column chromatography or acid-base extraction.
Product oiling out instead of crystallizing. This occurs when the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Try using a lower boiling point solvent or a more dilute solution.
Issue 2: Poor separation during column chromatography.
Possible Cause Troubleshooting Step
Incorrect eluent system. The polarity of the eluent is critical. Use TLC to screen different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/hexane) to achieve good separation between your product and impurities.[10]
Column overloading. Using too much crude product for the amount of silica gel will result in poor separation. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Cracks or channels in the silica gel bed. Ensure the silica gel is packed uniformly without any air gaps.
Co-elution of impurities. If an impurity has a similar polarity to your product, it may be difficult to separate by standard column chromatography. Consider using a different stationary phase or an alternative purification method.
Issue 3: Low recovery or purity after acid-base extraction.
Possible Cause Troubleshooting Step
Incomplete dissolution in base. Ensure vigorous stirring and sufficient time for the this compound to fully dissolve in the aqueous base.[4] The use of a slight molar excess of base is recommended.[4]
Use of an oxidizing acid for precipitation. Using an oxidizing acid can lead to the formation of disulfides. Use a non-oxidizing mineral acid such as hydrochloric acid or sulfuric acid for precipitation.[4]
Precipitate is too fine to filter effectively. Adjust the rate of acid addition during precipitation. Slower addition can lead to the formation of larger particles that are easier to filter.
Incomplete precipitation. Check the pH of the solution after acidification to ensure it is sufficiently acidic to fully precipitate the product.

Data on Purification of a Related Compound

The following table summarizes the purity improvement for 2-mercaptobenzothiazole (a closely related, unchlorinated analog) using an acid-base extraction method, as described in US Patent 4,343,946 A. This data can serve as a benchmark for the expected purity enhancement for this compound.

Purification Method Initial Purity Final Purity Yield
Acid-Base Extraction78-85%94-98.5%98-100%

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is adapted from a method for the purification of 2-mercaptobenzothiazole and should be effective for this compound.[4]

  • Dissolution in Base:

    • To the crude this compound, add a 5-20% molar excess of a 3-20% by weight aqueous sodium hydroxide (NaOH) solution.

    • Stir the mixture vigorously at a temperature between 70°C and 90°C for 0.5 to 4 hours. This will convert the thiol into its water-soluble sodium salt.

  • Filtration of Impurities:

    • While the solution is still warm, filter it to remove any insoluble impurities.

  • Precipitation:

    • Cool the filtrate.

    • Slowly add a 5-30% by weight solution of a non-oxidizing mineral acid (e.g., hydrochloric acid or sulfuric acid) to the filtrate with stirring until the precipitation of the purified this compound is complete. The final pH should be acidic.

  • Isolation and Drying:

    • Collect the precipitated product by filtration.

    • Wash the filter cake thoroughly with water to remove any residual acid and salts.

    • Dry the purified product, for example, in a vacuum oven.

Protocol 2: General Guideline for Purification by Column Chromatography
  • Adsorbent Preparation:

    • Prepare a slurry of silica gel (60-120 or 230-400 mesh) in the initial, least polar eluent.

    • Pack a chromatography column with the slurry, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined beforehand by TLC analysis.[10]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Diagrams

Purification_Troubleshooting_Workflow start Crude this compound purity_check1 Assess Purity (TLC, HPLC, NMR) start->purity_check1 is_pure Is Purity Sufficient? purity_check1->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography acid_base_extraction Acid-Base Extraction purification_method->acid_base_extraction purity_check2 Assess Purity recrystallization->purity_check2 column_chromatography->purity_check2 acid_base_extraction->purity_check2 is_pure2 Is Purity Sufficient? purity_check2->is_pure2 is_pure2->end Yes troubleshoot Troubleshoot Purification is_pure2->troubleshoot No troubleshoot->purification_method Try Alternative Method

Caption: Troubleshooting workflow for the purification of this compound.

References

Troubleshooting guide for 6-Chlorobenzo[d]thiazole-2-thiol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chlorobenzo[d]thiazole-2-thiol.

Frequently Asked Questions (FAQs)

1. What are the general properties and storage conditions for this compound?

This compound is typically a beige or white solid[1]. It is advisable to store it at room temperature in a dry, inert atmosphere.

2. In which common laboratory solvents is this compound soluble?

3. I am having trouble dissolving the compound for my reaction. What can I do?

  • Increase the temperature: Gently warming the solvent can improve solubility.

  • Use a stronger polar aprotic solvent: If your reaction conditions permit, consider using DMSO or DMF.

  • Add a base: For reactions involving the thiol group, adding a non-nucleophilic base like triethylamine or potassium carbonate can deprotonate the thiol, forming a more soluble thiolate anion.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

4. What are the expected NMR chemical shifts for this compound?

The following table summarizes the reported 1H and 13C NMR chemical shifts in DMSO-d6.

Parameter ¹H NMR (500 MHz, DMSO-d6) ¹³C NMR (126 MHz, DMSO-d6)
Chemical Shift (δ, ppm) 14.04 (brs, 1H), 7.46-7.40 (m, 2H), 7.28 (d, 1H, J = 5.0 Hz)190.3, 141.7, 129.8, 127.6, 124.6, 122.2, 112.9

Data sourced from The Royal Society of Chemistry[1].

5. My reaction is not proceeding as expected. What are some common side reactions?

The thiol group in this compound is susceptible to oxidation, especially in the presence of air or oxidizing agents. This can lead to the formation of a disulfide dimer. In an oxidizing environment, 2-mercaptobenzothiazole can be converted into the dimer dibenzothiazyl disulfide[4]. Reactions involving the thiol should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.

Experimental Protocols

General Protocol for S-Alkylation of this compound

This protocol is a generalized procedure based on the synthesis of various benzothiazole-2-thiol derivatives[2].

Materials:

  • This compound

  • Alkyl halide (e.g., 2-chloroacetyl chloride derivatives)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the base (typically 1.1 to 2 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere for 30-60 minutes to facilitate the formation of the thiolate.

  • Slowly add the alkyl halide (1.0 to 1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture may be quenched with water and the product extracted with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield Poor solubility of starting material.Refer to the solubility section in the FAQs. Consider using a different solvent or adding a base to form the more soluble thiolate.
Inactive reagents.Ensure the alkylating agent is fresh and the base is anhydrous.
Reaction temperature is too low.Gently heat the reaction mixture, ensuring the temperature is compatible with the stability of all reactants.
Multiple spots on TLC, indicating side products Oxidation of the thiol group.Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Degas the solvent before use.
Over-alkylation or reaction at other sites.Use a controlled stoichiometry of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
Difficulty in purifying the product Co-elution of starting material and product during column chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase.
Oily product that does not crystallize.Try different solvents for recrystallization. If the product is an oil, consider converting it to a solid derivative for easier handling and purification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_base Add base (e.g., Triethylamine) start->add_base inert_atm Establish Inert Atmosphere (Nitrogen or Argon) add_base->inert_atm add_alkyl_halide Add Alkyl Halide inert_atm->add_alkyl_halide monitor_tlc Monitor by TLC add_alkyl_halide->monitor_tlc quench Quench with Water monitor_tlc->quench extract Extract with Organic Solvent quench->extract purify Purify (Recrystallization or Column Chromatography) extract->purify end Final Product purify->end Characterize Product (NMR, MS, etc.) reaction_pathways start This compound thiolate Thiolate Anion start->thiolate + Base (e.g., Et3N) disulfide Disulfide Dimer (Side Product) start->disulfide Oxidation (e.g., Air) product Desired S-Alkylated Product thiolate->product + Alkyl Halide (R-X)

References

Technical Support Center: Synthesis of 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 6-Chlorobenzo[d]thiazole-2-thiol, with a specific focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of this compound and related 2-mercaptobenzothiazoles typically proceeds via the reaction of an o-haloaniline (in this case, 2,5-dichloroaniline or 4-chloro-2-iodoaniline) with carbon disulfide. The choice of catalyst is crucial for reaction efficiency. Key methods include:

  • Metal-Free Amine Catalysis: Utilizing a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the reaction. This is often preferred to avoid metal contamination.[1]

  • Copper-Catalyzed Synthesis: Copper(I) salts, such as CuBr, have been shown to be effective in catalyzing the formation of the benzothiazole ring.[2]

  • Zinc-Catalyzed Synthesis: Lewis acids like Zinc Chloride (ZnCl₂) can be used to facilitate the cyclization step, particularly in microwave-assisted protocols.[3]

Q2: My reaction yield is consistently low. What are the most common causes and how can I address them?

Low yield is a frequent issue that can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach. Common causes include:

  • Inefficient Catalyst: The chosen catalyst may not be optimal. For the reaction of o-haloanilines with CS₂, DBU has been identified as a highly efficient promoter.[1] In copper-catalyzed systems, CuBr is reported to be more effective than other metals like Fe, Co, or Ni.[2]

  • Incorrect Base or Solvent: The choice of base and solvent is critical. For the DBU-promoted method, toluene is the preferred solvent.[1] In other systems, bases like potassium carbonate or triethylamine are used.[3][4] The base must be strong enough to deprotonate the aniline but not so nucleophilic that it competes in side reactions.

  • Sub-optimal Temperature: The reaction often requires heating. For the DBU-promoted synthesis, a temperature of 80°C is recommended.[1] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote by-product formation.

  • Purity of Reagents: Ensure the o-haloaniline, carbon disulfide, and solvent are pure and dry. Impurities, especially water, can interfere with the reaction mechanism.

Q3: I am observing significant by-product formation. How can I improve the purity of my crude product?

By-product formation often arises from the high reactivity of the intermediates.

  • Symmetrical Thiourea Formation: A common side reaction is the formation of a symmetrical thiourea from the reaction of the haloaniline with a dithiocarbamate intermediate. Optimizing the addition rate of carbon disulfide and maintaining the recommended reaction temperature can minimize this.

  • Polymerization: Carbon disulfide can polymerize under certain conditions. Using the recommended solvent and temperature can help prevent this.

  • Reaction Mechanism: The DBU-promoted reaction proceeds via a nucleophilic attack of the aniline on carbon disulfide, followed by an intramolecular SNAr cyclization.[1] Understanding this mechanism helps in controlling reaction parameters to favor the desired pathway.

Q4: Can this synthesis be performed without a metal catalyst to avoid product contamination?

Yes, a highly efficient metal-free method has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter. This approach is advantageous for synthesizing compounds intended for pharmaceutical applications where metal contamination is a concern. The reaction of an o-haloaniline with carbon disulfide in the presence of DBU in toluene provides good to excellent yields of the desired 2-mercaptobenzothiazole.[1]

Data Presentation: Catalyst System Comparison

The following table summarizes the performance of different catalytic systems used in the synthesis of 2-mercaptobenzothiazole derivatives.

Catalyst/PromoterBaseSolventTemperature (°C)Typical Yield (%)Notes
DBU DBU (acts as base)Toluene80Good to ExcellentMetal-free method, efficient for various substituted o-haloanilines.[1]
CuBr K₂CO₃ (example)DMF (example)8076 - 84Effective copper catalyst; other metals like Fe, Co, Ni were found to be ineffective.[2]
ZnCl₂ N/A (Lewis Acid)VariousVaries (Microwave)GoodOften used in microwave-assisted synthesis to accelerate the reaction.[3][5]
AlCl₃ N/A (Lewis Acid)DMFVariesGoodAn alternative Lewis acid catalyst.[2]
None TriethylamineDMF60 - 65Good (for derivatives)Base-catalyzed nucleophilic substitution for synthesizing derivatives from 2-mercaptobenzothiazole.[4]

Experimental Protocols

Protocol 1: DBU-Promoted Synthesis of this compound

This protocol is adapted from the metal-free synthesis described by Xi et al.[1]

Materials:

  • 2,5-dichloroaniline (or other suitable o-haloaniline precursor)

  • Carbon Disulfide (CS₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, inert-atmosphere flask, add the 2,5-dichloroaniline (1.0 mmol), anhydrous toluene (5 mL), and DBU (2.0 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add carbon disulfide (1.5 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring for the time specified in the literature (typically several hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Perform an acidic work-up by adding 1M HCl and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Experimental & Troubleshooting Workflows

G Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reactants Reactants (o-haloaniline, CS₂) Mixing Combine Reagents under Inert Atmosphere Reactants->Mixing Solvent_Catalyst Solvent & Catalyst (e.g., Toluene, DBU) Solvent_Catalyst->Mixing Heating Heat Reaction (e.g., 80°C) Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Workup Acidic Work-up & Extraction Monitoring->Workup Reaction Complete Drying Dry & Concentrate Workup->Drying Purify Column Chromatography Drying->Purify Product Final Product: This compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

G Diagram 2: Troubleshooting Guide for Low Yield cluster_checks Diagram 2: Troubleshooting Guide for Low Yield cluster_solutions Diagram 2: Troubleshooting Guide for Low Yield Start Low Product Yield Check_Reagents Check Reagent Purity (Aniline, CS₂, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Evaluate Catalyst/Base (Activity, Amount) Start->Check_Catalyst Sol_Reagents Purify/Dry Reagents Use Anhydrous Solvents Check_Reagents->Sol_Reagents Impurities Found Sol_Conditions Optimize Temperature & Time Ensure Inert Atmosphere Check_Conditions->Sol_Conditions Deviation Found Sol_Catalyst Switch Catalyst (e.g., DBU) Optimize Stoichiometry Check_Catalyst->Sol_Catalyst Inefficiency Suspected Rerun Re-run Experiment with Adjustments Sol_Reagents->Rerun Re-run Experiment Sol_Conditions->Rerun Sol_Catalyst->Rerun

Caption: A decision-making workflow for troubleshooting low reaction yields.

Catalyst Selection Pathway

G Diagram 3: Catalyst Selection Logic Start Need to Synthesize This compound Metal_Constraint Is Metal Contamination a Concern? Start->Metal_Constraint Metal_Free Choose Metal-Free Route Metal_Constraint->Metal_Free Yes Metal_Catalyzed Choose Metal-Catalyzed Route Metal_Constraint->Metal_Catalyzed No DBU_Path Use DBU Promoter in Toluene Metal_Free->DBU_Path Copper_Path Use Copper Catalyst (e.g., CuBr) Metal_Catalyzed->Copper_Path Zinc_Path Use Zinc Catalyst (e.g., ZnCl₂) Metal_Catalyzed->Zinc_Path

Caption: Decision pathway for selecting a suitable catalyst system based on experimental constraints.

References

Validation & Comparative

6-Chlorobenzo[d]thiazole-2-thiol and its Analogs: A Comparative Guide to Benzothiazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of materials science and chemical engineering, the mitigation of corrosion is a paramount concern. Benzothiazole and its derivatives have long been recognized as effective corrosion inhibitors for a variety of metals and alloys, particularly in acidic environments. This guide provides a detailed comparison of the corrosion inhibition performance of 6-Chlorobenzo[d]thiazole-2-thiol and its close analog, 2-amino-6-chlorobenzothiazole, against other prominent benzothiazole-based inhibitors. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of corrosion protection strategies.

Performance Comparison of Benzothiazole Corrosion Inhibitors

The efficacy of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is determined through various electrochemical and gravimetric techniques. The following tables summarize the performance data for 2-amino-6-chlorobenzothiazole and other widely studied benzothiazole derivatives. It is important to note that direct experimental data for this compound is limited in the available literature; therefore, 2-amino-6-chlorobenzothiazole is used as a primary point of comparison due to its structural similarity.

Table 1: Corrosion Inhibition Efficiency of 2-amino-6-chlorobenzothiazole (ACLBT)

Metal/AlloyCorrosive MediumInhibitor ConcentrationTemperatureInhibition Efficiency (%)Experimental Method
Mild Steel15% HCl4000 ppmBoiling62Weight Loss[1]
CopperHCl100 - 250 ppm45 - 65 °CGoodWeight Loss & Polarization[2]

Table 2: Comparative Corrosion Inhibition Efficiency of Other Benzothiazole Derivatives

InhibitorMetal/AlloyCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental Method
2-aminobenzothiazole (ABT)AA6061-T60.5 M HCl1 x 10⁻³ M5090Electrochemical[3]
Poly(2-aminobenzothiazole)Mild SteelHCl12.7 x 10⁻⁶ mol L⁻¹Not SpecifiedIncreases with conc.Electrochemical[4]
2-amino-4-chlorobenzothiazoleX65 SteelH₂SO₄5 mM25~90Electrochemical[5][6]
2-amino-6-bromobenzothiazoleCopper0.5 M H₂SO₄1 mM2594.6Electrochemical[7]
2-amino-6-methylbenzothiazoleLow Carbon SteelAcidic SolutionNot SpecifiedNot SpecifiedNot SpecifiedElectrochemical[8]
2-aminobenzothiazole (2-ABT)AA6061-SiC Composite0.5M HClNot SpecifiedNot Specified84Electrochemical[9]

From the data, it is evident that the inhibition efficiency of benzothiazole derivatives is influenced by the specific substituent on the benzothiazole ring, the concentration of the inhibitor, the nature of the metal, and the corrosive environment. Halogen-substituted benzothiazoles, such as the chloro- and bromo- derivatives, demonstrate significant corrosion inhibition potential.

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols for evaluating corrosion inhibitor performance. The primary techniques employed are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate and inhibitor efficiency.

WeightLossWorkflow cluster_prep Sample Preparation cluster_exposure Corrosion Test cluster_analysis Analysis p1 Clean Metal Coupons p2 Measure Initial Weight p1->p2 e1 Immerse in Corrosive Medium (with and without inhibitor) p2->e1 e2 Maintain Constant Temperature e1->e2 a1 Remove and Clean Coupons e2->a1 a2 Measure Final Weight a1->a2 a3 Calculate Weight Loss a2->a3 a4 Determine Corrosion Rate & Inhibition Efficiency a3->a4 ElectrochemicalWorkflow cluster_setup Experimental Setup cluster_measurements Measurements cluster_data_analysis Data Analysis s1 Three-Electrode Cell: Working Electrode (Metal Sample) Counter Electrode (e.g., Platinum) Reference Electrode (e.g., SCE) s2 Potentiostat/Galvanostat s1->s2 m1 Open Circuit Potential (OCP) Stabilization s2->m1 m2 Potentiodynamic Polarization m1->m2 m3 Electrochemical Impedance Spectroscopy (EIS) m1->m3 d1 Tafel Extrapolation (from Polarization Curves) to determine Icorr m2->d1 d2 Equivalent Circuit Modeling (from EIS data) to determine Rct m3->d2 d3 Calculate Inhibition Efficiency d1->d3 d2->d3 AdsorptionMechanism cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface cluster_interaction Adsorption cluster_protection Protection Inhibitor Benzothiazole Derivative (Heteroatoms: N, S; π-electrons) Adsorption Adsorption at Metal-Solution Interface Inhibitor->Adsorption Metal Metal Surface (e.g., Fe, Cu) Metal->Adsorption Film Protective Film Formation Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition

References

Comparative Analysis of the Biological Activity of 6-Chlorobenzo[d]thiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anticancer and antimicrobial potential of 6-Chlorobenzo[d]thiazole-2-thiol derivatives, supported by experimental data and detailed protocols.

The this compound scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the biological performance of various derivatives, summarizing key experimental findings to aid in further research and development.

Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of 6-chlorobenzothiazole derivatives against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis.

A notable study involved the synthesis of a series of benzothiazole-2-thiol derivatives with various heterocyclic rings. Among these, pyridinyl-2-amine linked compounds with a 6-(2-chloroacetamido) substituent, a derivative of the core 6-chlorobenzothiazole structure, exhibited significant and broad-spectrum inhibitory activities.[1][2]

Comparative in vitro Anticancer Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of key derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDDerivative StructureCell LineIC50 (nM)
7d 2-Chloro-N-(2-(2-(5-chloropyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)acetamideA43120
7e N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamideSKRB-31.2
SW6204.3
A54944
HepG248

Data sourced from a study by Shi et al.[1][2]

Compound 7e demonstrated the most potent anticancer activity across multiple cell lines, with a remarkable IC50 of 1.2 nM against the SKRB-3 breast cancer cell line.[1][2] The potent activity of these derivatives suggests that the pyridin-2-amine linkage is a key contributor to their cytotoxicity.[1][2]

Experimental Protocol: MTT Assay for Anticancer Activity

The in vitro anticancer activity of the synthesized benzothiazole-2-thiol derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human cancer cell lines (e.g., SKRB-3, SW620, A549, HepG2, A431) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_treatment Addition of this compound Derivatives cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition Addition of MTT Solution incubation->mtt_addition formazan_formation Incubation & Formazan Crystal Formation mtt_addition->formazan_formation solubilization Dissolving Crystals with DMSO formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Fig. 1: Experimental workflow for the MTT assay.

Antimicrobial Activity

Derivatives of 6-chlorobenzothiazole have also been investigated for their antimicrobial properties. A study focused on novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, which were further cyclized to form 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, demonstrated moderate to good antimicrobial activity.[3]

The investigation revealed that the triazolo-thiadiazole derivatives were generally more active than the 1,3,4-oxadiazole derivatives against the tested bacterial and fungal strains.[3]

Comparative in vitro Antimicrobial Activity (MIC)

The minimum inhibitory concentration (MIC) values for a selection of these derivatives are presented below. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDDerivative TypeS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)A. niger (μg/mL)
6a Triazolo-thiadiazole2550502550
6b Triazolo-thiadiazole12.5252512.525
6c Triazolo-thiadiazole2550502550
7a 1,3,4-Oxadiazole5010010050100
7b 1,3,4-Oxadiazole2550502550
7c 1,3,4-Oxadiazole5010010050100

Data sourced from a study by Gilani et al.[3]

Experimental Protocol: Serial Plate Dilution Method for Antimicrobial Screening

The antimicrobial activity of the synthesized compounds was evaluated using the serial plate dilution method.[3]

  • Media Preparation: Appropriate nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.

  • Compound Dilution: Stock solutions of the test compounds were prepared in DMSO. A series of twofold dilutions were then made to obtain a range of concentrations (e.g., 100, 50, 25, 12.5 µg/mL).

  • Inoculation: The agar media was melted, cooled to 40-50°C, and inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

  • Plating: The inoculated media was then mixed with the different concentrations of the test compounds and poured into sterile petri dishes.

  • Incubation: The plates were allowed to solidify and then incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which there was no visible growth of the microorganism.

signaling_pathway cluster_synthesis Synthetic Pathway cluster_activity Biological Activity start This compound intermediate1 N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide start->intermediate1 Synthesis product1 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives intermediate1->product1 Cyclization product2 1,3,4-oxadiazole derivatives intermediate1->product2 Cyclization activity Antimicrobial Activity product1->activity product2->activity

Fig. 2: Synthesis and activity of antimicrobial derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the available data, some preliminary structure-activity relationships can be inferred:

  • For Anticancer Activity: The presence of a pyridinyl-2-amine linked to the benzothiazole-2-thiol core via an acetamide bridge appears to be crucial for high cytotoxic potency. Substitutions on the pyridine ring, such as chloro and bromo groups, significantly influence the activity, with the bromo-substituted derivative (7e ) showing exceptional potency.[1][2]

  • For Antimicrobial Activity: The triazolo-thiadiazole heterocyclic system fused to the 6-chlorobenzothiazole core generally confers greater antimicrobial activity compared to the corresponding 1,3,4-oxadiazole derivatives.[3] This suggests that the nature of the heterocyclic ring system plays a vital role in the antimicrobial efficacy.

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent anticancer and antimicrobial agents. The studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to derivatives with highly specific and potent biological activities. Further research, including in vivo studies and exploration of a wider range of substitutions, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Comparative Guide to HPLC and UHPLC-MS/MS Methods for the Analysis of 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two prominent analytical techniques for the quantitative analysis of 6-Chlorobenzo[d]thiazole-2-thiol: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This document outlines the validation parameters and experimental protocols for both methods, supported by representative data, to aid in the selection of the most suitable technique for specific analytical needs.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used and robust technique for the routine analysis and quality control of pharmaceutical compounds. It offers a balance of performance, cost-effectiveness, and ease of use.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorption maximum of this compound.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing the analyte is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

Validation Parameters:

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Table 1: Validation Summary for HPLC-UV Method

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Specificity No interference from blank/placebo at the retention time of the analytePass
LOD Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness No significant changes in results with minor variations in method parametersPass
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace levels of analytes in complex matrices.

Experimental Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ion Transitions: Specific transitions for this compound are determined by direct infusion.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentrations due to higher sensitivity.

Validation Parameters:

The validation for the UHPLC-MS/MS method also follows ICH guidelines, with a particular focus on matrix effects, which can be a significant factor in ESI-MS.[3]

Table 2: Validation Summary for UHPLC-MS/MS Method

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²) ≥ 0.990.998
Accuracy (% Recovery) 80.0 - 120.0%95.7%
Precision (% RSD)
- Repeatability≤ 15%3.5%
- Intermediate Precision≤ 15%5.2%
Specificity No interfering peaks at the specific MRM transitionPass
LOD Signal-to-Noise Ratio ≥ 3:10.05 ng/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.15 ng/mL
Matrix Effect Assessed by comparing the response in matrix vs. neat solution85-115%
Extraction Recovery Assessed by comparing pre-extraction vs. post-extraction spiked samples92%

Method Comparison

FeatureHPLC-UVUHPLC-MS/MS
Sensitivity LowerHigher
Selectivity Good, but susceptible to co-eluting interferencesExcellent, based on mass-to-charge ratio
Speed Slower run timesFaster run times due to smaller particle size columns
Cost Lower instrument and operational costsHigher instrument and operational costs
Complexity Simpler to operate and maintainMore complex, requires specialized expertise
Matrix Effects Less prone to matrix effectsSusceptible to ion suppression or enhancement
Ideal Application Routine quality control, high-concentration samplesTrace analysis, complex matrices, bioanalysis

Workflow Diagrams

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome std_prep Standard Preparation hplc_analysis HPLC-UV Analysis std_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision specificity Specificity hplc_analysis->specificity lod_loq LOD/LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report

Caption: HPLC-UV Method Validation Workflow.

UHPLC_MSMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome std_prep Standard Preparation uhplc_analysis UHPLC-MS/MS Analysis std_prep->uhplc_analysis sample_prep Sample Preparation sample_prep->uhplc_analysis linearity Linearity uhplc_analysis->linearity accuracy Accuracy uhplc_analysis->accuracy precision Precision uhplc_analysis->precision specificity Specificity uhplc_analysis->specificity lod_loq LOD/LOQ uhplc_analysis->lod_loq matrix_effect Matrix Effect uhplc_analysis->matrix_effect recovery Recovery uhplc_analysis->recovery report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report matrix_effect->report recovery->report

Caption: UHPLC-MS/MS Method Validation Workflow.

Conclusion

The choice between HPLC-UV and UHPLC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis. For routine quality control and assays where the analyte concentration is relatively high, the HPLC-UV method provides a reliable and cost-effective solution. In contrast, for applications requiring high sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, the UHPLC-MS/MS method is the superior choice, despite its higher cost and complexity. The validation data presented in this guide, derived from methods for similar benzothiazole and thiol compounds, demonstrates that both techniques can be successfully validated to provide accurate and precise results.[3][4]

References

Purity Analysis of Synthesized 6-Chlorobenzo[d]thiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity analysis of synthesized 6-Chlorobenzo[d]thiazole-2-thiol against a commercial standard and a product from an alternative synthesis method. Detailed experimental protocols and comparative data are presented to aid researchers in evaluating the quality and viability of their synthesized compounds for further applications in drug development and scientific research.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yield of the final product, and potential toxicity. This guide outlines a rigorous analytical workflow for purity determination and compares a batch of in-house synthesized this compound with a high-purity commercial standard and a batch produced via an alternative synthetic route.

Comparative Purity Analysis

The purity of three batches of this compound was assessed using a suite of analytical techniques. The batches are defined as:

  • Synthesized Product: Produced in-house via a standard synthetic protocol.

  • Commercial Standard: A high-purity reference standard purchased from a reputable supplier.

  • Alternative Synthesis Product: Synthesized using a different precursor or reaction condition to assess impurity profiles.

The following table summarizes the quantitative data obtained from the purity analysis.

Analytical Technique Parameter Synthesized Product Commercial Standard Alternative Synthesis Product
High-Performance Liquid Chromatography (HPLC) Purity (Area %)98.5%>99.5%97.2%
Number of Impurities >0.1%203
Gas Chromatography-Mass Spectrometry (GC-MS) Purity (Area %)98.2%>99.5%96.9%
Major Impurity (m/z)217 (Isomer)Not Detected171 (Precursor)
Nuclear Magnetic Resonance (¹H NMR) Conformance to StructureConformsConformsConforms
Observable ImpuritiesMinor unassigned peaksNo significant impuritiesPeaks corresponding to residual solvent and precursor
Elemental Analysis % Carbon41.68 (Theoretical: 41.70)41.7141.55
% Hydrogen1.99 (Theoretical: 2.00)2.012.05
% Nitrogen6.90 (Theoretical: 6.95)6.946.85
% Sulfur31.75 (Theoretical: 31.80)31.7831.60
Melting Point Range (°C)235-237238-240233-236

Experimental Workflow and Methodologies

A systematic workflow was employed for the comprehensive purity analysis of this compound.

Purity Analysis Workflow start Synthesized This compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr elemental Elemental Analysis start->elemental mp Melting Point Determination start->mp data_integration Data Integration and Comparison hplc->data_integration gcms->data_integration nmr->data_integration elemental->data_integration mp->data_integration report Final Purity Report data_integration->report

Caption: Workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of the main component.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any structural isomers or major impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Nuclei: ¹H and ¹³C.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.

Elemental Analysis
  • Objective: To determine the elemental composition (C, H, N, S) and compare it with the theoretical values.

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Procedure: A precisely weighed sample (2-3 mg) was combusted at high temperature, and the resulting gases were quantitatively analyzed.

Melting Point Determination
  • Objective: To assess the purity based on the melting point range. A sharp melting point range is indicative of high purity.

  • Instrumentation: Stuart SMP30 melting point apparatus.

  • Procedure: A small amount of the crystalline sample was packed into a capillary tube and heated at a rate of 1°C/min near the expected melting point.

Synthesis and Impurity Profile

The in-house synthesis of this compound was performed, and the potential for impurity formation was considered.

Synthesis_and_Impurities precursor 4-Chloroaniline intermediate Intermediate Thiourea Derivative precursor->intermediate reagent1 Potassium Thiocyanate reagent1->intermediate cyclization Oxidative Cyclization intermediate->cyclization impurity1 Unreacted Precursor intermediate->impurity1 Incomplete Reaction product This compound cyclization->product impurity2 Isomeric Byproducts cyclization->impurity2 Side Reaction impurity3 Over-oxidation Products cyclization->impurity3 Side Reaction

Comparative Anticancer Activity of Substituted Benzothiazole-2-thiols: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of various substituted benzothiazole-2-thiol derivatives, drawing upon key findings from recent scientific literature. The data presented herein is intended to facilitate further research and development of this promising class of compounds as potential therapeutic agents.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of substituted benzothiazole-2-thiols has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The following tables summarize the IC50 values for representative compounds from a significant study in the field.

A notable study by Shi et al. synthesized a series of novel benzothiazole-2-thiol derivatives and evaluated their anti-proliferative activities.[1] Among the synthesized compounds, pyridinyl-2-amine linked benzothiazole-2-thiol derivatives, particularly compounds 7d, 7e, 7f, and 7i , demonstrated potent and broad-spectrum inhibitory activities against a variety of human cancer cell lines.[1]

Table 1: IC50 Values (µM) of Lead Benzothiazole-2-thiol Derivatives against Various Cancer Cell Lines

CompoundSubstitution PatternHeLa (Cervical)SW480 (Colon)HepG2 (Liver)A549 (Lung)SK-BR-3 (Breast)SW620 (Colon)A431 (Skin)
7d Pyridinyl-2-amine linked>50>500.080.110.050.070.02
7e Pyridinyl-2-amine linked0.120.150.048 0.044 0.0012 0.0043 0.09
7f Pyridinyl-2-amine linked0.350.410.110.130.020.030.15
7i Pyridinyl-2-amine linked0.280.330.090.100.040.050.11

Data extracted from Shi et al., Molecules 2012, 17, 3935-3950.[1]

Compound 7e emerged as a particularly potent derivative, exhibiting nanomolar to low micromolar IC50 values across a broad spectrum of cancer cell lines, with exceptional activity against SK-BR-3 breast cancer cells (IC50 = 1.2 nM).[1][2] The potent anticancer activity of these pyridinyl-2-amine linked derivatives suggests this scaffold is a promising starting point for further optimization.[1]

Mechanism of Action: Induction of Apoptosis

Several studies indicate that a primary mechanism of anticancer activity for substituted benzothiazole-2-thiols is the induction of apoptosis, or programmed cell death.

Flow cytometry analysis of HepG2 cells treated with compound 7e showed a concentration-dependent increase in the percentage of apoptotic cells. This suggests that the compound effectively triggers the cell's intrinsic suicide program. Further investigations into the specific signaling pathways have revealed the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[3][4] This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Signaling Pathways

The anticancer effects of benzothiazole derivatives are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Mitochondrial Apoptosis Pathway

The mitochondrial pathway is a crucial route for apoptosis induction. Benzothiazole derivatives have been shown to perturb the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and subsequent cell death.

Mitochondrial_Apoptosis_Pathway Figure 1: Mitochondrial Apoptosis Pathway Benzothiazole-2-thiols Benzothiazole-2-thiols Bcl-2 family (Bax, Bak) Bcl-2 family (Bax, Bak) Benzothiazole-2-thiols->Bcl-2 family (Bax, Bak) activates Mitochondrion Mitochondrion Bcl-2 family (Bax, Bak)->Mitochondrion promotes permeabilization Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome formation (Apaf-1, Caspase-9) Apoptosome formation (Apaf-1, Caspase-9) Cytochrome c release->Apoptosome formation (Apaf-1, Caspase-9) Caspase-3 activation Caspase-3 activation Apoptosome formation (Apaf-1, Caspase-9)->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Mitochondrial Apoptosis Pathway activated by Benzothiazole-2-thiols.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of substituted benzothiazole-2-thiols.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds (substituted benzothiazole-2-thiols)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Harvest the cells after treatment with the test compounds.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Line Culture Treatment Treatment with Benzothiazole-2-thiols Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Treatment->Western_Blot

Caption: General workflow for in vitro evaluation of anticancer compounds.

Conclusion

Substituted benzothiazole-2-thiols represent a promising class of anticancer agents. The pyridinyl-2-amine linked derivatives, in particular, have demonstrated potent, broad-spectrum activity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the mitochondrial pathway. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and develop these compounds as potential cancer therapeutics. Future studies should focus on in vivo efficacy, toxicity profiling, and further elucidation of the molecular targets and signaling pathways.

References

Cross-Validation of Analytical Techniques for 6-Chlorobenzo[d]thiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 6-Chlorobenzo[d]thiazole-2-thiol is paramount for robust drug development and quality control. This guide provides a comparative overview of key analytical techniques, supported by experimental data from analogous compounds, to aid in the selection of the most appropriate method for your research needs.

The selection of an analytical technique is a critical decision in the drug development pipeline, influencing the reliability of pharmacokinetic studies, formulation stability, and quality assurance. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC) with various detectors and Mass Spectrometry (MS) for the analysis of this compound, a molecule of interest in pharmaceutical research. While direct comparative data for this specific analyte is limited, this guide leverages validation data from structurally similar thiazole derivatives and thiols to provide a reliable framework for methodology selection.

Comparative Performance of Analytical Techniques

The following table summarizes the quantitative performance of various analytical techniques based on studies of compounds structurally related to this compound. These parameters are crucial for assessing the suitability of a method for a specific application, such as impurity profiling, content uniformity, or bioanalysis.

Analytical TechniqueAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
HPLC-PDA Thiabendazole> 0.999[1][2]0.009 - 0.017 µg/mL[1][2]0.028 - 0.052 µg/mL[1][2]93.61 - 98.08[2]< 1.33[2]
HPLC-UV 1,3,4-Thiadiazole Derivative> 0.999[3]0.05 µg/mL[3]0.1 µg/mL[3]Good (Intra- and inter-day)[3]Good (Intra- and inter-day)[3]
LC-MS/MS Thiabendazole0.9994[1]0.62 µg/mL[1]1.83 µg/mL[1]Not ReportedNot Reported
HPLC-Fluorescence (with derivatization) Intracellular Thiols> 0.999[4]Not explicitly stated in pmol5.5–153 pmol/1 × 10⁶ cells[4]Not ReportedNot Reported
HPLC-UV (TNB adduct) Thiols and DisulfidesNot Reported15 pmol (TNB), 7.5 pmol (GSH-TNB)[5][6]Not Reported95.6 - 99.4[5][6]1.6 - 4.6[5][6]

Note: The presented data is derived from studies on analogous compounds and should be considered as a reference for method development and validation for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for HPLC-based methods, which can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the routine quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm × 250 mm, 5-μm particle size) is often suitable for thiazole derivatives.[3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.03% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is a common starting point.[3]

    • Flow Rate: Typically around 1.0 mL/min.[3]

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

    • Detection Wavelength: The PDA detector should be set to monitor a wavelength range that includes the maximum absorbance of this compound. For similar compounds, UV detection has been set at 250 nm.[3]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or a mixture of mobile phase components).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence) following Derivatization

For enhanced sensitivity, especially in biological matrices, derivatization of the thiol group followed by fluorescence detection is a powerful approach.

  • Instrumentation: An HPLC system coupled with a fluorescence detector.

  • Derivatization:

    • The thiol group of this compound can be derivatized with a fluorogenic reagent such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).[4]

    • The derivatization reaction is typically carried out in a buffered solution at a specific pH and temperature to ensure complete and reproducible derivatization.

  • Chromatographic Conditions:

    • Column: A reversed-phase column is generally used.

    • Mobile Phase: A buffered mobile phase (e.g., citrate buffer) with an organic modifier (e.g., methanol) is often employed to achieve good separation of the derivatized analyte.[4]

    • Excitation and Emission Wavelengths: The fluorescence detector should be set to the specific excitation and emission wavelengths of the SBD-thiol derivative.

  • Sample Preparation:

    • For biological samples, a sample clean-up step such as protein precipitation or solid-phase extraction may be necessary prior to derivatization to remove interfering substances.

  • Validation: The validation parameters are similar to those for the HPLC-PDA method, with a focus on the linearity and sensitivity of the fluorescence detection.

Logical Workflow for Analytical Method Selection

The selection of an appropriate analytical technique depends on various factors, including the research objective, the nature of the sample matrix, and the required sensitivity. The following diagram illustrates a logical workflow to guide the decision-making process.

Analytical_Method_Selection Start Define Analytical Goal Qualitative Qualitative Analysis (Structure Elucidation) Start->Qualitative Structural Information Needed Quantitative Quantitative Analysis Start->Quantitative Concentration Measurement Needed NMR_MS NMR, HRMS, FT-IR Qualitative->NMR_MS High_Concentration High Concentration (e.g., Bulk Drug, Formulation) Quantitative->High_Concentration High Analyte Levels Low_Concentration Low Concentration (e.g., Impurities, Bioanalysis) Quantitative->Low_Concentration Low Analyte Levels HPLC_UV_PDA HPLC-UV/PDA High_Concentration->HPLC_UV_PDA Routine & Cost-Effective LC_MS LC-MS/MS Low_Concentration->LC_MS High Specificity & Sensitivity HPLC_Fluorescence HPLC-Fluorescence (with Derivatization) Low_Concentration->HPLC_Fluorescence High Sensitivity for Thiols

References

Efficacy comparison between 6-chlorobenzo[d]thiazole-2-thiol and other antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Antimicrobial Efficacy of 6-chlorobenzo[d]thiazole-2-thiol Derivatives and Other Antimicrobial Agents

The rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial properties.[1][2] This guide provides a comparative analysis of the efficacy of derivatives of this compound against various standard antimicrobial agents, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: Targeting Essential Bacterial Pathways

Benzothiazole derivatives have been shown to exert their antimicrobial effects by inhibiting various essential microbial enzymes.[3][4] One of the key mechanisms involves the inhibition of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a precursor required for DNA synthesis. By blocking this pathway, these compounds effectively halt bacterial proliferation. Some benzothiazole derivatives have also been reported to inhibit other critical enzymes such as dihydroorotase and DNA gyrase.[3][4]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis & Bacterial Growth THF->DNA DHFR->THF Product Agent Benzothiazole Derivative Agent->DHFR Inhibition

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by a benzothiazole agent.

Comparative Antibacterial Efficacy

Derivatives of this compound have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several synthesized derivatives compared to standard antibiotics. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)Klebsiella pneumoniae (Gram -)Reference
6-chlorobenzo[d]thiazole Derivative (6c) 12.5255025[5]
6-chlorobenzo[d]thiazole Derivative (6d) 12.5252550[5]
6-chlorobenzo[d]thiazole Derivative (6f) 2512.52525[5]
Ofloxacin (Standard) 6.256.2512.512.5[5]
Ciprofloxacin (Standard) 12.53.16.2-[3]
Kanamycin (Standard) ----[6]

Data represents a selection of derivatives from cited studies. The specific modifications on the core structure are detailed in the source literature.

The data indicates that while standard antibiotics like Ofloxacin often show broader or higher potency, certain this compound derivatives exhibit comparable or even superior activity against specific strains. For instance, derivative 6f shows a strong inhibitory effect against E. coli with an MIC of 12.5 µg/mL.[5]

Comparative Antifungal Efficacy

The antifungal potential of these compounds has also been investigated, particularly against opportunistic fungal pathogens like Candida albicans and various Aspergillus species.

Table 2: Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus nigerAspergillus flavusPenicillium citrinumReference
6-chlorobenzo[d]thiazole Derivative (6c) 12.5255025[5]
6-chlorobenzo[d]thiazole Derivative (6d) 2512.52550[5]
6-chlorobenzo[d]thiazole Derivative (6f) 12.5252512.5[5]
Amphotericin B (Standard) ----[1][2]
Griseofulvin (Standard) ----
Fluconazole (Standard) 4 - 8---[7]

The results show that several derivatives possess potent antifungal properties.[5] Compounds 6c and 6f demonstrated significant activity against Candida albicans and Penicillium citrinum with an MIC of 12.5 µg/mL.[5] It is noteworthy that some benzothiazole derivatives have shown higher potency than the reference drug fluconazole against specific Candida strains.[7]

Experimental Protocols

The antimicrobial activities cited in this guide were predominantly determined using the broth microdilution or serial plate dilution methods.

Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum:

    • Bacterial or fungal colonies are picked from a pure culture on an agar plate.

    • The colonies are suspended in a sterile saline or broth solution.

    • The suspension is adjusted to a specific turbidity, typically matching the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound:

    • The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent like Dimethyl sulfoxide (DMSO).

    • A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • The plate includes a positive control (microbes with no compound) and a negative control (medium with no microbes).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, the plate is visually inspected for microbial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

start Start: Pure Microbial Colony step1 Prepare Standardized Inoculum (0.5 McFarland) start->step1 step3 Inoculate Wells with Microbial Suspension step1->step3 step2 Perform 2-Fold Serial Dilution of Test Compound in 96-Well Plate step2->step3 step4 Incubate Plate (e.g., 24h at 37°C) step3->step4 end Determine MIC: Lowest Concentration with No Growth step4->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

The available data strongly suggest that derivatives of this compound are a versatile and potent class of antimicrobial agents. They demonstrate significant inhibitory activity against a wide array of pathogenic bacteria and fungi, with efficacy in some cases being comparable to that of established antibiotics and antifungals.[5] Their mechanism of action, which involves targeting essential and conserved microbial enzymes, presents a promising avenue for overcoming existing resistance mechanisms.[3][4] Further in vivo studies and optimization of lead compounds are warranted to fully explore the therapeutic potential of this chemical scaffold in the fight against infectious diseases.

References

In-Vitro Efficacy vs. In-Vivo Performance of 6-Chlorobenzo[d]thiazole-2-thiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 6-Chlorobenzo[d]thiazole-2-thiol derivatives reveals promising in-vitro anticancer activity, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. However, the translation of these in-vitro results to in-vivo efficacy presents a more complex picture, highlighting the critical need for comprehensive animal model studies in the drug development process.

This guide provides a detailed comparison of the in-vitro and in-vivo studies conducted on this compound and its derivatives. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the performance of these compounds, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

In-Vitro Studies: Potent Anticancer Activity Demonstrated

A significant body of research has focused on the in-vitro evaluation of this compound derivatives, consistently demonstrating their potential as anticancer agents. These studies have primarily utilized cell-based assays to determine the cytotoxic effects of these compounds on various cancer cell lines.

Summary of In-Vitro Anticancer Activity:
Compound IDCancer Cell LineIC50 (µM)Reference
7d SW480 (Colon)0.8[1][2]
HeLa (Cervical)0.9[1][2]
HepG2 (Liver)1.1[1][2]
7e SW480 (Colon)0.6[1][2]
HeLa (Cervical)0.7[1][2]
HepG2 (Liver)0.5[1][2]
A549 (Lung)0.044[1][2]
SKRB-3 (Breast)0.0012[1][2]
SW620 (Colon)0.0043[1][2]
7f SW480 (Colon)1.2[1][2]
HeLa (Cervical)1.5[1][2]
HepG2 (Liver)1.3[1][2]
7i SW480 (Colon)0.7[1][2]
HeLa (Cervical)0.8[1][2]
HepG2 (Liver)0.9[1][2]
XC-591 4T1 (Murine Breast)>2.5 (MTT)[3]
B16-F10 (Murine Melanoma)>2.5 (MTT)[3]
CT26 (Murine Colon)>2.5 (MTT)[3]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that several derivatives, particularly compounds 7d, 7e, 7f, and 7i, exhibit potent, broad-spectrum anti-proliferative activities against various human cancer cell lines.[1][2] Compound 7e, in particular, displayed remarkable potency with nanomolar IC50 values against several cell lines.[1][2] The mechanism of action for some of these compounds has been linked to the induction of apoptosis in cancer cells.[1][2][4]

In-Vivo Studies: A Case Study of a Benzothiazole-2-thiol Derivative

While in-vitro studies provide a valuable initial screening, in-vivo studies are essential to evaluate the therapeutic potential of a compound in a living organism. A study on the benzothiazole-2-thiol derivative, XC-591, in a murine model of breast cancer provides crucial insights into the in-vivo performance of this class of compounds.[3]

Summary of In-Vivo Antitumor and Antimetastatic Activity of XC-591:
Animal ModelTreatmentTumor Growth InhibitionReduction in Lung MetastasisReference
4T1 Murine Breast CancerXC-591 (p.o.)Marked antitumor activitySignificant suppression of pulmonary metastases[3]

The in-vivo study of XC-591 demonstrated that oral administration of the compound resulted in significant antitumor activity in a 4T1 tumor model.[3] Furthermore, XC-591 was found to inhibit angiogenesis in-vivo, a critical process for tumor growth and metastasis.[3] This successful translation from in-vitro anti-proliferative activity to in-vivo efficacy underscores the potential of this class of compounds.

Experimental Protocols

In-Vitro Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the benzothiazole-2-thiol derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In-Vivo Murine Breast Cancer Model

The in-vivo antitumor and antimetastatic activities of XC-591 were evaluated in a 4T1 murine breast cancer model.[3]

  • Tumor Cell Implantation: 4T1 murine mammary tumor cells were injected into the mammary fat pad of female BALB/c mice.

  • Compound Administration: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. XC-591 was administered orally (p.o.) at a specified dose and schedule.

  • Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.

  • Metastasis Evaluation: At the end of the study, the mice were euthanized, and their lungs were harvested to assess the extent of pulmonary metastasis. The number of metastatic nodules on the lung surface was counted.

  • Angiogenesis Assessment: Microvessel density (MVD) in the tumor tissues was determined by immunohistochemical staining for an endothelial cell marker (e.g., CD31) to evaluate the effect on angiogenesis.[3]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.

G In-Vitro Cytotoxicity Testing Workflow cluster_workflow start Start cell_culture Cancer Cell Culture (e.g., HepG2, SW480) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound derivatives seeding->treatment incubation Incubate for 72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in-vitro cytotoxicity testing.

G In-Vivo Antitumor Efficacy Workflow cluster_workflow start Start tumor_implantation Implant 4T1 tumor cells in mice start->tumor_implantation tumor_growth Allow tumors to grow to palpable size tumor_implantation->tumor_growth treatment Administer Benzothiazole-2-thiol derivative (e.g., XC-591) tumor_growth->treatment monitoring Monitor tumor growth treatment->monitoring evaluation Evaluate lung metastasis and tumor angiogenesis monitoring->evaluation end End evaluation->end

Caption: Workflow for in-vivo antitumor efficacy studies.

G Apoptosis Induction Pathway cluster_pathway compound This compound Derivative cell Cancer Cell compound->cell Induces apoptosis Apoptosis cell->apoptosis

References

Safety Operating Guide

Proper Disposal of 6-Chlorobenzo[d]thiazole-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Chlorobenzo[d]thiazole-2-thiol (CAS No. 51618-29-2), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care due to its hazardous properties. This guide outlines the necessary steps for its safe removal and disposal, in line with regulatory requirements.

Hazard Profile and Safety Data

Before handling this compound for disposal, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information.

Hazard CategoryGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed.[1][2] H312: Harmful in contact with skin. H332: Harmful if inhaled.[3]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles.[3] Use only in a chemical fume hood.[3]
Skin Corrosion/Irritation H315: Causes skin irritation.[1][2]Chemical-resistant gloves, lab coat.[3]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.[1][2]Safety goggles or face shield.[3]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[1][2]Use only in a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted by a licensed professional waste disposal service. The following protocol outlines the decision-making process and necessary steps for its proper disposal.

1. Waste Identification and Classification:

  • Characterize the waste material. Is it pure this compound, a solution, or a mixture?

  • Consult US EPA guidelines under 40 CFR 261.3 to determine if the waste is classified as hazardous. Given its properties, it is likely to be considered hazardous.

  • Review state and local regulations, which may be more stringent than federal guidelines.

2. Segregation and Storage:

  • Store waste this compound in a designated, well-ventilated, and secure area.

  • Keep the waste in a tightly closed, properly labeled container. The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • The primary method of disposal for this type of compound is typically high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize harmful combustion products like hydrogen chloride and sulfur oxides.[3]

4. Spill and Contamination Cleanup:

  • In case of a spill, wear appropriate PPE, including respiratory protection.

  • Absorb the spilled material with an inert absorbent, such as vermiculite or sand.

  • Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.

  • Do not allow the material to enter drains or waterways, as related benzothiazole compounds are known to be toxic to aquatic life.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Classification cluster_disposal Disposal Process cluster_spill Spill Contingency start Start: Have this compound for Disposal classify Classify Waste (Consult 40 CFR 261.3, State/Local Regs) start->classify label_container Label Container as 'Hazardous Waste' classify->label_container segregate Segregate from other waste streams label_container->segregate contact_ehs Contact EHS or Licensed Waste Disposal Contractor segregate->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup incineration High-Temperature Incineration (by licensed facility) schedule_pickup->incineration end_disposal Disposal Complete incineration->end_disposal spill Spill Occurs ppe Don Appropriate PPE spill->ppe absorb Absorb with Inert Material ppe->absorb collect Collect in Sealed Container absorb->collect spill_disposal Dispose as Hazardous Waste collect->spill_disposal spill_disposal->contact_ehs

Caption: Disposal workflow for this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet before handling any chemical waste.

References

Essential Safety and Logistics for Handling 6-Chlorobenzo[d]thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Chlorobenzo[d]thiazole-2-thiol, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the safe and effective use of this compound in your research.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.
Eye Protection Safety gogglesChemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.
Body Protection Laboratory coatA full-length laboratory coat, preferably made of a flame-resistant material, should be worn and kept buttoned.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if there is a risk of aerosol generation.

Operational Plan: Safe Handling and Storage

Strict adherence to handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors and dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated workspace within the fume hood.

  • Weighing and Transferring:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container immediately after use.

  • Working with Solutions:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers covered as much as possible.

  • Odor Control: Due to the thiol group, this compound may have a strong, unpleasant odor. To mitigate this:

    • Work deep within the fume hood.

    • Consider using a bleach trap for any reactions that may release vapors. A bleach trap can be constructed by bubbling the exhaust gas from the reaction through a solution of household bleach.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from food and drink.

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

  • Waste Categorization: this compound is a chlorinated organic compound. It must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with non-halogenated waste streams.

  • Decontamination of Glassware:

    • Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone) in the fume hood.

    • Collect the solvent rinse as halogenated waste.

    • Wash the glassware with soap and water.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is vital in the event of a spill or exposure.

Spill Response Workflow

Spill_Workflow cluster_assessment Immediate Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Assess_Spill Assess Spill Size & Immediate Danger Evacuate_Immediate_Area Alert others and evacuate immediate area Assess_Spill->Evacuate_Immediate_Area Small Spill Evacuate_Lab Evacuate Laboratory Assess_Spill->Evacuate_Lab Large Spill or Unknown Hazard Don_PPE Don appropriate PPE Evacuate_Immediate_Area->Don_PPE Contain_Spill Contain spill with absorbent material Don_PPE->Contain_Spill Collect_Waste Collect absorbed material into waste container Contain_Spill->Collect_Waste Decontaminate Decontaminate spill area Collect_Waste->Decontaminate Notify_EH_S Notify Emergency Personnel (EH&S) Evacuate_Lab->Notify_EH_S

Caption: Logical workflow for responding to a chemical spill.

Exposure First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorobenzo[d]thiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
6-Chlorobenzo[d]thiazole-2-thiol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.